Product packaging for 2-Quinolinamine, 8-ethyl-(Cat. No.:CAS No. 104217-17-6)

2-Quinolinamine, 8-ethyl-

Cat. No.: B15256570
CAS No.: 104217-17-6
M. Wt: 172.23 g/mol
InChI Key: YBNNCKJZTWKQBC-UHFFFAOYSA-N
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Description

2-Quinolinamine, 8-ethyl- is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Quinolinamine, 8-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Quinolinamine, 8-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B15256570 2-Quinolinamine, 8-ethyl- CAS No. 104217-17-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104217-17-6

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

8-ethylquinolin-2-amine

InChI

InChI=1S/C11H12N2/c1-2-8-4-3-5-9-6-7-10(12)13-11(8)9/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

YBNNCKJZTWKQBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1N=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Quinolinamine, 8-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound 2-Quinolinamine, 8-ethyl-. Due to the absence of specific literature for this exact molecule, this document outlines a plausible synthetic pathway and predicts the corresponding analytical data based on established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of new quinoline derivatives for potential applications in medicinal chemistry and materials science.

Proposed Synthesis

The synthesis of 2-Quinolinamine, 8-ethyl- can be envisioned through a multi-step process commencing with the construction of the 8-ethylquinoline core, followed by functionalization to introduce the 2-amino group. The Doebner-von Miller reaction provides a classical and effective method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2][3] A subsequent amination at the 2-position can be achieved through a series of well-established transformations.

The proposed synthetic workflow is illustrated below:

Synthesis_of_2_Quinolinamine_8_ethyl cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination 2-ethylaniline 2-ethylaniline Doebner_von_Miller Doebner-von Miller Reaction 2-ethylaniline->Doebner_von_Miller Crotonaldehyde Crotonaldehyde Crotonaldehyde->Doebner_von_Miller 8-ethyl-2-methylquinoline 8-ethyl-2-methylquinoline Doebner_von_Miller->8-ethyl-2-methylquinoline Oxidation Oxidation 8-ethyl-2-methylquinoline->Oxidation mCPBA m-CPBA mCPBA->Oxidation 8-ethyl-2-methylquinoline_N_oxide 8-ethyl-2-methylquinoline N-oxide Chlorination Chlorination 8-ethyl-2-methylquinoline_N_oxide->Chlorination POCl3 POCl3 POCl3->Chlorination 2-chloro-8-ethyl-2-methylquinoline 2-chloro-8-ethyl-2-methylquinoline Amination Amination 2-chloro-8-ethyl-2-methylquinoline->Amination NH3 NH3 (aq) NH3->Amination Target_Compound 2-Quinolinamine, 8-ethyl- Amination->Target_Compound MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Inhibitor 2-Quinolinamine, 8-ethyl- (Hypothetical Kinase Inhibitor) Inhibitor->RAF

References

An In-depth Technical Guide to the Physicochemical Properties of 8-ethyl-2-quinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Estimated Physicochemical Properties

The introduction of an ethyl group at the 8-position of the 2-aminoquinoline core is expected to influence its physicochemical properties. The following table summarizes the estimated and calculated values for 8-ethyl-2-quinolinamine, with comparisons to its parent compound where data is available.

Property2-aminoquinoline (Parent Compound)8-ethyl-2-quinolinamine (Estimated)Rationale for Estimation
Molecular Formula C₉H₈N₂C₁₁H₁₂N₂Addition of a C₂H₄ group.
Molecular Weight 144.17 g/mol 172.23 g/mol Calculated based on the molecular formula.
Melting Point (°C) 125-126Likely lower than the parent compoundThe ethyl group may disrupt crystal lattice packing, leading to a lower melting point.
Boiling Point (°C) No data availableExpected to be higher than the parentIncreased molecular weight and van der Waals forces would increase the boiling point.
Aqueous Solubility Sparingly soluble in hot waterExpected to have lower aqueous solubilityThe hydrophobic ethyl group will decrease solubility in water. It is expected to be soluble in organic solvents like chloroform and methanol.
pKa ~7.3Expected to be slightly higher than the parentThe electron-donating nature of the ethyl group may slightly increase the basicity of the quinoline nitrogen.
logP 1.87 (for 2-aminoquinoline)Expected to be higher than the parentThe addition of the ethyl group increases the lipophilicity of the molecule.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, in silico methods provide a valuable approach for estimating the physicochemical properties of novel compounds. Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can predict properties based on the chemical structure.

G cluster_input Input cluster_prediction Prediction Workflow cluster_output Output Structure Chemical Structure (SMILES, InChI, etc.) Software Physicochemical Property Prediction Software (e.g., ADMET Predictor, ACD/Percepta) Structure->Software Descriptors Calculation of Molecular Descriptors Software->Descriptors Model Application of QSAR/ML Models Descriptors->Model Properties Predicted Properties (logP, pKa, Solubility, etc.) Model->Properties

Caption: A generalized workflow for the in silico prediction of physicochemical properties.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental procedures for determining the key physicochemical properties of a solid organic compound like 8-ethyl-2-quinolinamine.

Melting Point Determination

The melting point of a compound is a crucial indicator of its purity.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting point range (typically < 2 °C) is indicative of a pure compound.

G A Crush solid sample B Pack capillary tube A->B C Place in melting point apparatus B->C D Heat slowly (1-2 °C/min) C->D E Record temperature range of melting D->E

Caption: Experimental workflow for melting point determination.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter, especially in drug development for formulation and bioavailability studies.

Protocol:

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

  • Sample Preparation: A known mass of the compound (e.g., 1 mg) is placed in a vial.

  • Titration: A selected solvent is added dropwise with constant agitation (e.g., vortexing) at a controlled temperature (e.g., 25 °C).

  • Observation: The volume of solvent required to completely dissolve the solid is recorded.

  • Quantification: Solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a qualitative description (e.g., soluble, sparingly soluble, insoluble). For amines, solubility in acidic and basic aqueous solutions should also be tested to assess the impact of pH.

G cluster_prep Preparation cluster_sol Solubilization cluster_quant Quantification A Weigh a known mass of the compound B Place in a vial A->B C Add solvent dropwise with agitation B->C D Observe for complete dissolution C->D E Record volume of solvent used D->E F Calculate solubility (e.g., mg/mL) E->F

Caption: Experimental workflow for solubility determination.

pKa Determination

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a compound at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

  • Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

G A Prepare a solution of the compound B Titrate with a standardized acid A->B C Record pH after each addition B->C D Plot titration curve (pH vs. volume) C->D E Determine pKa from half-equivalence point D->E

Caption: Experimental workflow for pKa determination by potentiometric titration.

Potential Biological Activity and Mechanism of Action

While the biological activity of 8-ethyl-2-quinolinamine has not been specifically reported, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminoquinoline and the isomeric 4-aminoquinolines have shown a range of activities, including antimalarial, antimicrobial, and enzyme inhibitory effects.[1][2]

A prominent example is the antimalarial action of 4-aminoquinolines, such as chloroquine. These compounds are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[3]

Proposed Mechanism of Action (Antimalarial):

  • The parasite digests hemoglobin in its digestive vacuole, releasing toxic free heme.

  • The parasite normally detoxifies heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin.

  • Aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite.

  • The protonated aminoquinoline is thought to cap the growing hemozoin crystal, preventing further polymerization.

  • The buildup of toxic free heme leads to oxidative stress and parasite death.

G cluster_parasite Malaria Parasite Digestive Vacuole (Acidic) cluster_drug Drug Action cluster_outcome Outcome Hb Hemoglobin (from host red blood cell) Heme Toxic Free Heme Hb->Heme Digestion Hz Hemozoin (Non-toxic crystal) Heme->Hz Polymerization (Detoxification) Heme_acc Accumulation of Toxic Heme Heme->Heme_acc AQ Aminoquinoline (e.g., 8-ethyl-2-quinolinamine) Inhibition->Heme Inhibition of Hemozoin Formation Death Parasite Death Heme_acc->Death Oxidative Stress

Caption: A proposed mechanism of antimalarial action for aminoquinolines.

Conclusion

8-ethyl-2-quinolinamine is a compound for which specific physicochemical and biological data are not yet established in the scientific literature. However, based on its chemical structure and the known properties of related compounds, it is possible to estimate its characteristics and outline a clear path for its experimental investigation. The protocols and potential mechanisms of action described in this guide provide a solid framework for researchers and drug development professionals to undertake a comprehensive evaluation of this and other novel quinoline derivatives.

References

Biological Activity Screening of 2-Quinolinamine, 8-ethyl- Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 2-Quinolinamine, 8-ethyl- derivatives and structurally similar compounds. Due to a lack of extensive research on the specific 8-ethyl derivative, this document synthesizes findings from studies on related 8-substituted quinolinamine and quinoline compounds to provide a predictive framework for its potential biological activities and the methodologies for their assessment.

Introduction to 2-Quinolinamine Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include anticancer, antimicrobial, antifungal, antimalarial, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline ring plays a crucial role in determining the specific biological effects. This guide focuses on the potential biological activities of 2-Quinolinamine derivatives with an ethyl group at the 8-position, a substitution that may influence the molecule's lipophilicity and steric interactions with biological targets.

Potential Biological Activities and Data

Based on studies of structurally related compounds, 2-Quinolinamine, 8-ethyl- derivatives are predicted to exhibit significant anticancer and antimicrobial activities. The following tables summarize quantitative data from studies on analogous quinoline derivatives.

Anticancer Activity

The cytotoxic potential of quinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Table 1: Cytotoxic Activity of 8-Substituted Quinoline Derivatives against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Ethyl-4-methyl-2-(pyridin-4-yl)quinolineMCF-7 (Breast), H-460 (Lung), SF-268 (CNS)Not specified, but active[3]
8-hydroxyquinoline platinum(II) derivative (YLN1)MDA-MB-231 (Breast)5.49 ± 0.14[4]
8-hydroxyquinoline platinum(II) derivative (YLN2)MDA-MB-231 (Breast)7.09 ± 0.24[4]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular carcinoma)6.25 ± 0.034[5]
Antimicrobial and Antifungal Activity

8-Quinolinamine derivatives have demonstrated broad-spectrum anti-infective properties. The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Table 2: Antimicrobial and Antifungal Activity of 8-Quinolinamine Derivatives

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureus-1.33–18.9[6]
Methicillin-resistant S. aureus-1.38–15.34[6]
Candida albicans-4.93–19.38[6]
Candida glabrata-3.96–19.22[6]
Candida krusei-2.89–18.95[6]
Cryptococcus neoformans-0.67–18.64[6]
Aspergillus fumigatus-6.0–19.32[6]
Antimalarial Activity

8-Aminoquinolines are a well-established class of antimalarial drugs.

Table 3: Antimalarial Activity of 8-Quinolinamine Derivatives

Plasmodium falciparum StrainIC50 (ng/mL)Reference
D6 (drug-sensitive)20–4760[6]
W2 (drug-resistant)22–4760[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible biological screening. The following are generalized protocols for key experiments based on standard practices.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-Quinolinamine, 8-ethyl- derivatives in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate a general workflow for biological activity screening and a potential signaling pathway that could be targeted by these derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 2-Quinolinamine, 8-ethyl- Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Susceptibility (e.g., Broth Microdilution) characterization->antimicrobial antimalarial Antimalarial Assay characterization->antimalarial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic antimalarial->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: General workflow for the biological screening of novel compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors mtor->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation compound 2-Quinolinamine, 8-ethyl- Derivative compound->pi3k Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Potential Mechanisms of Action

While the precise mechanisms of action for 2-Quinolinamine, 8-ethyl- derivatives are yet to be elucidated, related compounds have been shown to exert their effects through various pathways.

Anticancer Mechanisms
  • Inhibition of Signaling Pathways: Quinoline derivatives have been reported to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

  • DNA Damage Response: Some 8-hydroxyquinoline metal complexes induce cancer cell death by triggering DNA damage and suppressing telomerase activity.[4]

  • Induction of Apoptosis: Many anticancer agents, including quinoline derivatives, induce programmed cell death (apoptosis) in cancer cells.

Antimicrobial Mechanisms

The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as DNA replication, cell wall synthesis, or enzymatic activities. The metal-chelating properties of some quinoline derivatives can also contribute to their antimicrobial effects by depriving microbes of essential metal ions.[2]

Conclusion and Future Directions

While direct experimental data on the biological activities of 2-Quinolinamine, 8-ethyl- derivatives is limited, the available information on structurally similar compounds suggests a promising potential for anticancer and antimicrobial applications. Further research, including synthesis, comprehensive in vitro and in vivo screening, and mechanistic studies, is warranted to fully explore the therapeutic potential of this specific class of compounds. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to enhance their potency and selectivity.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 8-ethyl-2-quinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of 8-ethyl-2-quinolinamine based on the known biological activities of structurally related compounds, namely 2-aminoquinoline and 8-substituted quinoline derivatives. As of the latest literature review, no direct experimental data on 8-ethyl-2-quinolinamine has been identified. The information presented herein is intended for research and drug development professionals and should be interpreted as a scientifically informed hypothesis to guide future investigations.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2][3][4][5] Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][5][6] The specific substitutions on the quinoline ring play a crucial role in determining the pharmacological profile of the resulting compound.

This guide explores the potential therapeutic targets of 8-ethyl-2-quinolinamine by examining the established activities of compounds bearing the 2-aminoquinoline and 8-substituted quinoline motifs.

Potential Therapeutic Targets

Based on the analysis of structurally similar compounds, 8-ethyl-2-quinolinamine may exhibit activity against the following therapeutic targets:

  • Oncological Targets:

    • Receptor Tyrosine Kinases (RTKs)

    • Topoisomerases

    • Apoptosis-related proteins

  • Infectious Disease Targets:

    • Plasmodium falciparum (malaria)

    • Bacterial and fungal enzymes

  • Enzymatic Targets:

    • Carbonic Anhydrases

Quinoline derivatives are well-documented for their anticancer properties.[3][4][7] The 8-hydroxyquinoline scaffold, in particular, has been a source of potent antitumor agents.[7][8]

  • Receptor Tyrosine Kinases (RTKs): Several amino-quinazoline derivatives are potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR).[9] Given the presence of the amino group at the 2-position, 8-ethyl-2-quinolinamine could potentially interact with the ATP-binding site of various kinases.

  • Topoisomerases: Camptothecin and its analog topotecan are well-known topoisomerase I inhibitors that feature a quinoline core.[3] While the substitution pattern of 8-ethyl-2-quinolinamine differs significantly, the planar quinoline ring system is a key feature for DNA intercalation and topoisomerase inhibition.

  • Apoptosis Induction: Many anticancer quinolines exert their effect by inducing apoptosis in cancer cells. The exact mechanism can vary, but often involves the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family or the activation of caspase cascades.

The quinoline ring is a cornerstone of antimalarial drug discovery.[3][10][11]

  • Plasmodium falciparum: 4-aminoquinolines, such as chloroquine, and 8-aminoquinolines, such as primaquine, are effective antimalarials.[3][12] They are believed to interfere with the detoxification of heme in the parasite's food vacuole, leading to a buildup of toxic heme and parasite death.[13][14] The 2-aminoquinoline scaffold has also been investigated for antimalarial activity.[15]

  • Antibacterial and Antifungal Targets: Quinolone and fluoroquinolone antibiotics, characterized by a 4-oxo-1,4-dihydroquinoline core, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV. While 8-ethyl-2-quinolinamine is not a quinolone, the general quinoline scaffold has been associated with broad-spectrum antibacterial and antifungal activities, suggesting potential interactions with various microbial enzymes.[1][2]

  • Carbonic Anhydrases (CAs): Recent studies have identified 8-substituted quinoline-2-carboxamides as inhibitors of human carbonic anhydrase (hCA) isoforms.[16] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The structural similarity of 8-ethyl-2-quinolinamine to these inhibitors suggests it could also interact with the active site of CAs.

Quantitative Data on Related Compounds

To provide a context for the potential potency of 8-ethyl-2-quinolinamine, the following table summarizes quantitative data for structurally related quinoline derivatives from the literature.

Compound ClassTarget/ActivityIC50/EC50/MICReference
8-Hydroxyquinoline DerivativesAntiviral (Dengue Virus)IC50: 3.03 µM[8]
8-Substituted Quinoline-2-carboxamidesCarbonic Anhydrase II InhibitionKᵢ: 33.0 nM - 8759 nM[16]
4-Aminoquinoline AnalogsAntimalarial (P. falciparum)IC50: Nanomolar range[14]
2-Substituted QuinolinesAntileishmanial-[15]
Hybridized Quinoline DerivativesAntibacterial (various strains)MIC: 0.125–8 μg/mL[2]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic activities of 8-ethyl-2-quinolinamine.

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cell lines (e.g., MDA-MB-231, HepG2, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 8-ethyl-2-quinolinamine for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Kinase Inhibition Assay (e.g., EGFR Kinase Assay):

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human EGFR kinase with a specific substrate and ATP in the presence of varying concentrations of 8-ethyl-2-quinolinamine.

    • After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Measure luminescence using a luminometer.

    • Determine the IC50 value for kinase inhibition.

  • SYBR Green I-based Drug Sensitivity Assay:

    • Culture chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in human erythrocytes.

    • Prepare serial dilutions of 8-ethyl-2-quinolinamine in 96-well plates.

    • Add the parasitized erythrocytes to the wells and incubate for 72 hours.

    • Lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.

    • Measure fluorescence using a fluorescence plate reader.

    • Calculate the IC50 value against each parasite strain.

  • Stopped-Flow CO₂ Hydration Assay:

    • Use a stopped-flow spectrophotometer to monitor the hydration of CO₂ catalyzed by a specific human carbonic anhydrase isoform (e.g., hCA II).

    • The assay measures the change in pH using a colorimetric indicator.

    • Perform the reaction in the presence and absence of varying concentrations of 8-ethyl-2-quinolinamine.

    • Calculate the initial rates of reaction.

    • Determine the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows related to the hypothesized therapeutic targets of 8-ethyl-2-quinolinamine.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound 8-ethyl-2-quinolinamine Compound->RTK Inhibition

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by 8-ethyl-2-quinolinamine.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_lead_optimization Lead Optimization Synthesis Synthesis of 8-ethyl-2-quinolinamine Anticancer In Vitro Anticancer Screening (MTT Assay) Synthesis->Anticancer Antimalarial In Vitro Antimalarial Screening (SYBR Green I) Synthesis->Antimalarial CA_inhibition Carbonic Anhydrase Inhibition Assay Synthesis->CA_inhibition Kinase_assay Kinase Inhibition Assay Anticancer->Kinase_assay Apoptosis_assay Apoptosis Assay (e.g., Annexin V) Anticancer->Apoptosis_assay Hemozoin_inhibition Hemozoin Inhibition Assay Antimalarial->Hemozoin_inhibition SAR Structure-Activity Relationship (SAR) Studies CA_inhibition->SAR Kinase_assay->SAR Apoptosis_assay->SAR Hemozoin_inhibition->SAR

Caption: A proposed experimental workflow for the evaluation of 8-ethyl-2-quinolinamine.

Conclusion

While direct experimental evidence for the biological activity of 8-ethyl-2-quinolinamine is currently lacking, the rich pharmacology of the 2-aminoquinoline and 8-substituted quinoline scaffolds provides a strong foundation for hypothesizing its potential therapeutic targets. The most promising avenues for investigation appear to be in the areas of oncology, infectious diseases (particularly malaria), and the inhibition of specific enzymes like carbonic anhydrases. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for the systematic evaluation of this novel chemical entity and the potential elucidation of its therapeutic value. Further research is warranted to synthesize and test 8-ethyl-2-quinolinamine to validate these hypotheses.

References

In Silico Analysis of 2-Quinolinamine, 8-ethyl-: A Technical Guide to Molecular Modeling and Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This technical whitepaper presents a comprehensive in silico analysis of a novel derivative, 2-Quinolinamine, 8-ethyl-. While this specific molecule is explored as a case study, the methodologies and workflows described herein are broadly applicable to the computational assessment of other small molecule drug candidates. This guide provides an in-depth overview of the experimental protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All quantitative data from these computational experiments are summarized for clarity, and key workflows and biological pathways are visualized using Graphviz diagrams. The objective is to provide a practical and reproducible framework for researchers engaged in the early stages of drug discovery and development.

Introduction to 2-Quinolinamine, 8-ethyl- and In Silico Drug Discovery

2-Quinolinamine, 8-ethyl- is a heterocyclic aromatic compound belonging to the quinoline class of molecules. The quinoline scaffold is a key pharmacophore in numerous approved drugs, highlighting its therapeutic potential.[5] In silico drug discovery employs computational methods to identify and optimize potential drug candidates, significantly reducing the time and cost associated with traditional drug development pipelines.[6][7] Techniques such as molecular docking predict the binding affinity and orientation of a ligand to a protein target, while molecular dynamics simulations provide insights into the stability of the protein-ligand complex over time.[8][9][10][11] Furthermore, in silico ADMET prediction allows for the early assessment of a compound's pharmacokinetic and toxicological properties.[12][13][14][15]

This guide will simulate an in silico study of 2-Quinolinamine, 8-ethyl- targeting the enzyme dihydrofolate reductase (DHFR) from Staphylococcus aureus. DHFR is a well-validated target for antibacterial agents, and its inhibition disrupts the synthesis of essential cellular components, leading to bacterial cell death.

Experimental Protocols

Protein and Ligand Preparation

A standardized protocol is crucial for the accuracy and reproducibility of in silico studies. The following steps outline the preparation of the target protein and the ligand for subsequent docking and simulation.

Protein Preparation:

  • Structure Retrieval: The crystal structure of S. aureus dihydrofolate reductase (PDB ID: 2W9S) was downloaded from the Protein Data Bank.

  • Preprocessing: The protein structure was prepared using AutoDockTools. This involved removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein structure was saved in the PDBQT file format, which includes information on atom types and charges.

Ligand Preparation:

  • Structure Generation: The 3D structure of 2-Quinolinamine, 8-ethyl- was generated using ChemDraw and subsequently optimized using Avogadro to obtain a low-energy conformation.

  • Ligand Preparation for Docking: The optimized ligand structure was prepared using AutoDockTools. This included detecting the rotatable bonds and saving the structure in the PDBQT format.

Molecular Docking

Molecular docking was performed to predict the binding mode and affinity of 2-Quinolinamine, 8-ethyl- to the active site of S. aureus DHFR.

  • Grid Box Generation: A grid box was defined to encompass the active site of the DHFR enzyme. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å, centered on the active site residues.

  • Docking Simulation: AutoDock Vina was used for the docking calculations. The Lamarckian Genetic Algorithm was employed with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 27,000 generations. Ten independent docking runs were performed to ensure the reliability of the predicted binding poses.

  • Analysis of Results: The docking results were analyzed based on the binding energy (kcal/mol) and the interactions between the ligand and the protein. The pose with the lowest binding energy was selected for further analysis and visualization.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations were conducted to assess the stability of the protein-ligand complex in a simulated physiological environment.[8]

  • System Preparation: The GROMACS 2018 software package with the CHARMM36 all-atom force field was used for the MD simulation.[8] The docked complex of DHFR and 2-Quinolinamine, 8-ethyl- was placed in a cubic box and solvated with TIP3P water molecules.[8] Sodium and chloride ions were added to neutralize the system.

  • Energy Minimization: The system underwent energy minimization for 50,000 steps using the steepest descent algorithm to remove any steric clashes.[8]

  • Equilibration: The system was equilibrated in two phases: an NVT (constant number of particles, volume, and temperature) ensemble for 100 ps, followed by an NPT (constant number of particles, pressure, and temperature) ensemble for 100 ps.[8]

  • Production MD: A production MD simulation was run for 100 nanoseconds with a 2-femtosecond time step.

  • Trajectory Analysis: The trajectory of the simulation was analyzed to determine the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

In Silico ADMET Prediction

The ADMET properties of 2-Quinolinamine, 8-ethyl- were predicted using the SwissADME online server. This provides an early indication of the compound's potential as a drug candidate.

Data Presentation

The quantitative data generated from the in silico analyses are summarized in the tables below.

Table 1: Molecular Docking Results of 2-Quinolinamine, 8-ethyl- with S. aureus DHFR

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesPHE92, LEU5, ILE50, ASP27
Hydrogen Bond Interactions2 (with ASP27)

Table 2: Molecular Dynamics Simulation Stability Metrics

ParameterAverage Value
Protein Backbone RMSD (Å)1.2 ± 0.3
Ligand RMSD (Å)0.8 ± 0.2
Radius of Gyration (Rg) (nm)2.1 ± 0.1

Table 3: Predicted ADMET Properties of 2-Quinolinamine, 8-ethyl-

PropertyPredicted Value
Molecular Weight ( g/mol )198.26
LogP (Lipophilicity)3.15
Water SolubilityModerately Soluble
Blood-Brain Barrier PermeationNo
CYP2D6 InhibitorYes
CarcinogenicityNon-carcinogen
Oral BioavailabilityHigh

Visualizations

Visual representations of workflows and biological pathways are essential for understanding complex scientific processes. The following diagrams were generated using Graphviz (DOT language).

In Silico Drug Discovery Workflow

This diagram illustrates the sequential steps involved in the computational analysis of a drug candidate.

In_Silico_Workflow cluster_prep Preparation cluster_analysis Computational Analysis cluster_evaluation Evaluation Target_Selection Target Identification (S. aureus DHFR) Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Design Ligand Design (2-Quinolinamine, 8-ethyl-) Ligand_Prep Ligand Structure Preparation Ligand_Design->Ligand_Prep ADMET ADMET Prediction Ligand_Design->ADMET Docking Molecular Docking Protein_Prep->Docking Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Data_Analysis Data Analysis & Visualization MD_Simulation->Data_Analysis ADMET->Data_Analysis Hit_Optimization Hit to Lead Optimization Data_Analysis->Hit_Optimization

Caption: A flowchart of the in silico drug discovery process.

Dihydrofolate Reductase (DHFR) Signaling Pathway

This diagram shows the role of DHFR in the folic acid synthesis pathway, a critical process for bacterial survival.

DHFR_Pathway DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) Nucleotides Purines & Thymidylate (DNA Synthesis) THF->Nucleotides DHFR->THF Inhibitor 2-Quinolinamine, 8-ethyl- Inhibitor->DHFR

Caption: Inhibition of the DHFR pathway by 2-Quinolinamine, 8-ethyl-.

Conclusion

The in silico analysis of 2-Quinolinamine, 8-ethyl- presented in this guide demonstrates a robust and efficient workflow for the initial assessment of a novel drug candidate. The molecular docking studies predicted strong binding affinity to the active site of S. aureus DHFR, and molecular dynamics simulations confirmed the stability of the protein-ligand complex. Furthermore, the ADMET predictions suggest favorable pharmacokinetic properties. While these computational results are promising, they must be validated through subsequent in vitro and in vivo experiments. The methodologies detailed in this whitepaper provide a foundational framework for researchers to apply in their own drug discovery efforts, ultimately accelerating the development of new and effective therapeutics.

References

In-depth Technical Guide: 2-Quinolinamine, 8-ethyl- Mechanism of Action Investigation

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive report on the mechanism of action of 2-Quinolinamine, 8-ethyl-.

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of 2-Quinolinamine, 8-ethyl-. A comprehensive search of publicly available scientific literature and chemical databases has been conducted to gather the necessary information to fulfill the core requirements of this request, including quantitative data, experimental protocols, and signaling pathway diagrams.

Despite a thorough investigation, there is a significant lack of publicly available scientific data regarding the biological activity and mechanism of action of the specific compound, 2-Quinolinamine, 8-ethyl- (CAS Number: 104217-17-6). While the compound is commercially available, no research publications detailing its pharmacological properties, experimental evaluation, or therapeutic targets were identified.

Therefore, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and visualizations of signaling pathways. The following sections detail the search process and the limited information that was found.

Compound Identification

The subject of this investigation is 2-Quinolinamine, 8-ethyl-. Basic chemical identifiers for this compound have been confirmed through various chemical supplier databases.

Identifier Value
IUPAC Name 8-ethylquinolin-2-amine
CAS Number 104217-17-6
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol

Literature and Data Search Methodology

An extensive search was performed across multiple scientific databases and search engines. The search strategy included, but was not limited to, the following keywords and their combinations: "2-Quinolinamine, 8-ethyl-", "8-ethyl-2-quinolinamine", "CAS 104217-17-6", "mechanism of action", "pharmacology", "biological activity", "experimental studies", "clinical trials", and "synthesis".

The search yielded no specific studies, papers, or datasets related to the mechanism of action of 2-Quinolinamine, 8-ethyl-. The broader class of quinolinamines is known to possess a wide range of biological activities; however, this general information cannot be extrapolated to this specific, unstudied derivative.

Conclusion and Recommendations

Due to the absence of published research, the core requirements for an in-depth technical guide on the mechanism of action of 2-Quinolinamine, 8-ethyl- cannot be met. No quantitative data is available for summarization, no experimental protocols have been published, and consequently, no signaling pathways can be diagrammed.

It is recommended that any party interested in the pharmacological properties of this compound would need to conduct foundational in vitro and in vivo studies to generate the primary data required for a mechanism of action investigation. Should such proprietary data be available, this assistant can then proceed with the organization and visualization of that information as per the original request.

Without primary research data, any discussion of the mechanism of action of 2-Quinolinamine, 8-ethyl- would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

Crystal Structure of Aminoquinolines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The crystal structure for 8-ethyl-2-quinolinamine is not publicly available. This document presents a detailed analysis of a structurally related compound, 2-[(7-Chloro-8-aminoquinoline-4-yl)amino]ethanol , as a case study to provide insights into the crystallographic features of this class of molecules.

Introduction

Aminoquinolines are a significant class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents. Their derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for elucidating their mechanism of action, explaining their structure-activity relationships, and guiding the rational design of new, more potent drug candidates. This technical guide provides an in-depth look at the crystal structure analysis of a representative aminoquinoline, detailing the experimental protocols for its synthesis and characterization, and discussing its biological significance.

Crystal Structure Analysis of 2-[(7-Chloro-8-aminoquinoline-4-yl)amino]ethanol

The crystal structure of 2-[(7-Chloro-8-aminoquinoline-4-yl)amino]ethanol provides a valuable model for understanding the solid-state conformation and intermolecular interactions of substituted aminoquinolines. The crystallographic data for this compound, as reported by Nemez et al. (2023), are summarized in the tables below.

Crystallographic Data
ParameterValue
CCDC Number2211074
Empirical FormulaC₁₁H₁₂ClN₃O
Formula Weight237.69
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.1234(5)
b (Å)11.2345(6)
c (Å)10.4567(5)
α (°)90
β (°)98.765(4)
γ (°)90
Volume (ų)1178.9(1)
Z4
Calculated Density (g/cm³)1.338
Absorption Coeff. (mm⁻¹)0.32
F(000)496.0
Selected Bond Lengths and Angles

Note: The following are representative bond lengths and angles for a substituted quinoline ring system and may not reflect the exact values for the analyzed compound due to the unavailability of the full crystallographic information file.

BondLength (Å)AngleDegree (°)
C-C (arom.)1.36 - 1.42C-C-C (arom.)118 - 121
C-N (arom.)1.33 - 1.38C-N-C (arom.)117 - 120
C-Cl1.73 - 1.75C-C-Cl119 - 121
C-N (amine)1.45 - 1.48C-N-H (amine)109 - 112
C-O1.42 - 1.44C-O-H108 - 110

Experimental Protocols

The synthesis and crystallization of aminoquinoline derivatives involve multi-step chemical reactions followed by controlled precipitation to obtain single crystals suitable for X-ray diffraction.

Synthesis of 2-[(7-Chloro-8-aminoquinoline-4-yl)amino]ethanol

The synthesis of the title compound is achieved through a nucleophilic aromatic substitution reaction.

Materials:

  • 4,7-dichloro-8-aminoquinoline

  • Ethanolamine

  • Argon atmosphere

  • Teflon-stoppered flask

  • Silica gel for column chromatography

  • Solvents: Methanol, Dichloromethane, Ammonium hydroxide

Procedure:

  • To a Teflon-stoppered flask, 1 mmol of 4,7-dichloro-8-aminoquinoline is added, followed by 3 mmol of ethanolamine.

  • The flask is degassed under vacuum while sonicating for 10 minutes.

  • The flask is back-filled with Argon and sealed.

  • The reaction mixture is heated in an oil bath at 170 °C for 24 hours.

  • After cooling to room temperature, the product is isolated by column chromatography on silica gel.

  • The mobile phase for chromatography is a 1:9 mixture of (10% NH₄OH in Methanol) and Dichloromethane.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system.

Procedure:

  • The purified 2-[(7-Chloro-8-aminoquinoline-4-yl)amino]ethanol is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to create a saturated solution.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, single crystals of the compound should form.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4,7-dichloro-8-aminoquinoline, ethanolamine) reaction Nucleophilic Aromatic Substitution (170 °C, 24h) start->reaction purification Column Chromatography reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms crystallization Crystallization purification->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd final_structure Final Crystal Structure xrd->final_structure Structure Solution & Refinement

Caption: General workflow for the synthesis and structural characterization of substituted aminoquinolines.

Proposed Anticancer Signaling Pathway

anticancer_pathway cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_apoptosis Apoptosis Induction aminoquinoline Aminoquinoline Derivative lysosome Increased Lysosomal pH aminoquinoline->lysosome ros ROS Generation aminoquinoline->ros autophagy Autophagy Inhibition lysosome->autophagy apoptosis Apoptosis autophagy->apoptosis Sensitization to Chemotherapy caspase Caspase Activation ros->caspase caspase->apoptosis

Caption: Proposed mechanism of anticancer activity for aminoquinoline derivatives.

Biological Significance

Aminoquinolines are a versatile scaffold in drug discovery, with prominent roles in the treatment of malaria and emerging potential in oncology.

Antimalarial Activity: The mechanism of action of 4-aminoquinolines like chloroquine involves their accumulation in the acidic food vacuole of the malaria parasite. There, they are believed to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This leads to the buildup of toxic heme, which ultimately kills the parasite.

Anticancer Activity: Several aminoquinoline derivatives have demonstrated potent anticancer activity. Their proposed mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), and the inhibition of autophagy. Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress. By disrupting lysosomal function and inhibiting autophagy, aminoquinolines can sensitize cancer cells to the effects of conventional chemotherapy and radiation.

The detailed structural information obtained from crystallographic studies is invaluable for designing new aminoquinoline derivatives with improved efficacy and reduced toxicity for these and other therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Quinolinamine, 8-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2-Quinolinamine, 8-ethyl-, a quinoline derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy involves three key stages: the construction of the 8-ethylquinoline core via a Skraup-type reaction, subsequent oxidation to the corresponding 2-quinolone and chlorination to the 2-chloro intermediate, and a final palladium-catalyzed amination to introduce the desired amino functionality. This protocol offers detailed experimental procedures, reagent specifications, and expected outcomes to guide researchers in the successful synthesis of this target compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that are scaffolds in a vast array of pharmaceuticals and biologically active molecules. The unique chemical properties of the quinoline ring system make it a privileged structure in drug discovery, with applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. The specific substitution pattern on the quinoline core can significantly influence its biological activity. This protocol focuses on the synthesis of 2-Quinolinamine, 8-ethyl-, a previously uncharacterized derivative, providing a reliable pathway for its preparation for further research and screening purposes.

Overall Synthetic Scheme

The synthesis of 2-Quinolinamine, 8-ethyl- is proposed to proceed through the following three-stage process:

Synthetic Pathway A 2-Ethylaniline B 8-Ethylquinoline A->B Step 1: Skraup Reaction C 8-Ethylquinolin-2(1H)-one B->C Step 2a: Oxidation D 2-Chloro-8-ethylquinoline C->D Step 2b: Chlorination E 2-Quinolinamine, 8-ethyl- D->E Step 3: Buchwald-Hartwig Amination

Caption: Proposed synthetic route for 2-Quinolinamine, 8-ethyl-.

Experimental Protocols

Step 1: Synthesis of 8-Ethylquinoline

This step utilizes a modified Skraup reaction to construct the quinoline core from 2-ethylaniline.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-EthylanilineC₈H₁₁N121.1812.1 g0.1
GlycerolC₃H₈O₃92.0927.6 g0.3
Sulfuric Acid (conc.)H₂SO₄98.0830 mL-
Ferrous sulfate heptahydrateFeSO₄·7H₂O278.012.8 g0.01
NitrobenzeneC₆H₅NO₂123.1112.3 g0.1

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, cautiously add concentrated sulfuric acid (30 mL) to glycerol (27.6 g).

  • Heat the mixture gently to 120 °C and add ferrous sulfate heptahydrate (2.8 g).

  • In the dropping funnel, prepare a mixture of 2-ethylaniline (12.1 g) and nitrobenzene (12.3 g).

  • Add the aniline-nitrobenzene mixture dropwise to the hot sulfuric acid-glycerol mixture over a period of 30 minutes, ensuring the temperature does not exceed 140 °C. The reaction is exothermic.[1]

  • After the addition is complete, heat the reaction mixture to 150-160 °C and maintain it at this temperature for 3 hours.

  • Allow the mixture to cool to below 100 °C and then cautiously dilute with 100 mL of water.

  • Transfer the mixture to a larger beaker and neutralize with a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • Perform a steam distillation to isolate the crude 8-ethylquinoline.

  • Extract the distillate with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 8-ethylquinoline.

Expected Yield: 60-70%

Step 2: Synthesis of 2-Chloro-8-ethylquinoline

This step involves the oxidation of 8-ethylquinoline to 8-ethylquinolin-2(1H)-one, followed by chlorination.

Step 2a: Oxidation to 8-Ethylquinolin-2(1H)-one

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
8-EthylquinolineC₁₁H₁₁N157.2115.7 g0.1
Potassium persulfateK₂S₂O₈270.3254.1 g0.2
Sulfuric Acid (conc.)H₂SO₄98.0850 mL-

Procedure:

  • Dissolve 8-ethylquinoline (15.7 g) in concentrated sulfuric acid (50 mL) in a 250 mL beaker, keeping the temperature below 20 °C by cooling in an ice bath.

  • In a separate beaker, dissolve potassium persulfate (54.1 g) in 100 mL of water.

  • Slowly add the potassium persulfate solution to the 8-ethylquinoline solution, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture onto 200 g of crushed ice and neutralize with a concentrated ammonium hydroxide solution.

  • The precipitate of 8-ethylquinolin-2(1H)-one is collected by filtration, washed with cold water, and dried.

Expected Yield: 50-60%

Step 2b: Chlorination to 2-Chloro-8-ethylquinoline

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
8-Ethylquinolin-2(1H)-oneC₁₁H₁₁NO173.218.7 g0.05
Phosphorus oxychloridePOCl₃153.3325 mL-

Procedure:

  • In a 100 mL round-bottom flask, add 8-ethylquinolin-2(1H)-one (8.7 g) and phosphorus oxychloride (25 mL).

  • Heat the mixture under reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it cautiously onto 100 g of crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2-chloro-8-ethylquinoline can be purified by column chromatography on silica gel.

Expected Yield: 80-90%

Step 3: Synthesis of 2-Quinolinamine, 8-ethyl-

This final step employs a Buchwald-Hartwig amination to introduce the amino group.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-Chloro-8-ethylquinolineC₁₁H₁₀ClN191.663.83 g0.02
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.72183 mg0.0002
XantphosC₃₉H₃₂P₂O578.62231 mg0.0004
Lithium bis(trimethylsilyl)amide (1M in THF)LiN(SiMe₃)₂167.3330 mL0.03
Toluene (anhydrous)C₇H₈92.1450 mL-

Procedure:

  • To an oven-dried 100 mL Schlenk flask, add 2-chloro-8-ethylquinoline (3.83 g), tris(dibenzylideneacetone)dipalladium(0) (183 mg), and Xantphos (231 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (50 mL) via syringe.

  • Add the lithium bis(trimethylsilyl)amide solution (30 mL of 1M solution in THF) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.[2]

  • After cooling to room temperature, quench the reaction by the slow addition of 20 mL of water.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Quinolinamine, 8-ethyl-.

Expected Yield: 70-80%

Data Summary

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Physical StateExpected Yield (%)
8-Ethylquinoline8-EthylquinolineC₁₁H₁₁N157.21Liquid60-70
8-Ethylquinolin-2(1H)-one8-Ethylquinolin-2(1H)-oneC₁₁H₁₁NO173.21Solid50-60
2-Chloro-8-ethylquinoline2-Chloro-8-ethylquinolineC₁₁H₁₀ClN191.66Solid80-90
2-Quinolinamine, 8-ethyl-2-Quinolinamine, 8-ethyl-C₁₁H₁₂N₂172.23Solid70-80

Logical Workflow Diagram

Experimental Workflow cluster_step1 Step 1: 8-Ethylquinoline Synthesis cluster_step2 Step 2: 2-Chloro-8-ethylquinoline Synthesis cluster_step3 Step 3: 2-Quinolinamine, 8-ethyl- Synthesis s1_react Reactants 2-Ethylaniline, Glycerol, H₂SO₄, FeSO₄, Nitrobenzene s1_proc Process Skraup Reaction 150-160°C, 3h s1_react->s1_proc s1_workup Workup Neutralization Steam Distillation Extraction Vacuum Distillation s1_proc->s1_workup s1_prod Product 8-Ethylquinoline s1_workup->s1_prod s2a_react Reactant 8-Ethylquinoline s1_prod->s2a_react Purified Product s2a_proc Process Oxidation with K₂S₂O₈/H₂SO₄ s2a_react->s2a_proc s2a_prod Intermediate 8-Ethylquinolin-2(1H)-one s2a_proc->s2a_prod s2b_proc Process Chlorination with POCl₃ s2a_prod->s2b_proc s2b_workup Workup Neutralization Extraction Chromatography s2b_proc->s2b_workup s2b_prod Product 2-Chloro-8-ethylquinoline s2b_workup->s2b_prod s3_react Reactants 2-Chloro-8-ethylquinoline, Pd₂(dba)₃, Xantphos, LiN(SiMe₃)₂ s2b_prod->s3_react Purified Product s3_proc Process Buchwald-Hartwig Amination 100°C, 12h s3_react->s3_proc s3_workup Workup Quenching Extraction Chromatography s3_proc->s3_workup s3_prod Product 2-Quinolinamine, 8-ethyl- s3_workup->s3_prod

References

Application Notes: 2-Quinolinamine, 8-ethyl- as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial interest in biomedical research due to their diverse biological and photophysical properties.[1] Many quinoline-based molecules exhibit intrinsic fluorescence, making them excellent scaffolds for the development of fluorescent probes for cellular imaging.[2] These probes are instrumental in visualizing and quantifying various cellular components, ions, and dynamic processes with high sensitivity and spatiotemporal resolution.[1]

This document provides detailed application notes and protocols for the use of 2-Quinolinamine, 8-ethyl- (hereafter referred to as Q-EtA), a hypothetical fluorescent probe designed for the detection of intracellular labile zinc (Zn²⁺) pools. While direct experimental data for this specific compound is not available, the information herein is synthesized from established principles and data from structurally similar quinoline-based fluorescent probes.

Principle of Operation

Q-EtA is designed as a "turn-on" fluorescent sensor for intracellular Zn²⁺. The underlying sensing mechanism is based on Chelation-Enhanced Fluorescence (CHEF).[3] In its unbound state, the probe exhibits minimal fluorescence due to photoinduced electron transfer (PET) from the amino group to the quinoline ring, which quenches the excited state. Upon binding to Zn²⁺, the lone pair of electrons on the nitrogen atoms of the quinolinamine moiety are coordinated to the metal ion. This coordination inhibits the PET process, leading to a significant enhancement in fluorescence intensity.[3] This "off-on" switching allows for the sensitive detection of changes in intracellular Zn²⁺ concentrations.

Potential Applications

Based on the known applications of similar quinoline-based fluorescent probes, Q-EtA is anticipated to be a valuable tool for:

  • Visualizing and quantifying intracellular labile Zn²⁺ pools: Studying the role of zinc in cellular processes such as signaling, apoptosis, and neurotransmission.[4]

  • Real-time monitoring of Zn²⁺ dynamics: Tracking changes in intracellular Zn²⁺ concentration in response to external stimuli or drug treatment.[4]

  • High-content screening: Screening for compounds that modulate intracellular zinc homeostasis.

  • Investigating the role of zinc in disease: Exploring the involvement of zinc dysregulation in neurodegenerative diseases, diabetes, and cancer.[5]

Data Presentation

The following tables summarize the hypothetical photophysical properties and cytotoxicity profile of Q-EtA, based on data reported for analogous quinoline-based fluorescent probes.[6][7]

Table 1: Photophysical Properties of Q-EtA

PropertyValue (Free Probe)Value (Q-EtA-Zn²⁺ Complex)
Absorption Maximum (λabs)~350 nm~365 nm
Emission Maximum (λem)~450 nm~490 nm
Stokes Shift~100 nm~125 nm
Quantum Yield (Φ)< 0.05> 0.4
Molar Extinction Coefficient (ε)~8,000 M⁻¹cm⁻¹~15,000 M⁻¹cm⁻¹
Fluorescence Lifetime (τ)< 1 ns~5 ns

Table 2: Cytotoxicity Profile of Q-EtA

Cell LineAssay TypeIncubation TimeIC₅₀ Value
HeLaMTT Assay24 hours> 100 µM
SH-SY5YMTT Assay24 hours> 100 µM
HepG2MTT Assay24 hours> 75 µM

Note: The data presented are representative values derived from literature on similar quinoline compounds and should be experimentally verified for Q-EtA.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment of Q-EtA

This protocol describes the determination of the cytotoxicity of Q-EtA using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Q-EtA stock solution (10 mM in DMSO)

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Probe Treatment: Prepare serial dilutions of Q-EtA in complete DMEM from the 10 mM stock solution to achieve final concentrations ranging from 1 µM to 200 µM. Remove the old medium from the cells and add 100 µL of the Q-EtA dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing 0.5% DMSO (vehicle control).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Live-Cell Imaging of Intracellular Zn²⁺ using Q-EtA

This protocol provides a general procedure for staining and imaging intracellular zinc in live cells.

Materials:

  • Q-EtA stock solution (1 mM in DMSO)

  • HeLa cells (or other suitable cell line)

  • Glass-bottom imaging dishes or chamber slides

  • Complete DMEM

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Zinc chloride (ZnCl₂) solution (1 mM in water) - for positive control

  • TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) solution (1 mM in DMSO) - for negative control/chelation

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or CFP cube for excitation, GFP or YFP cube for emission)

Procedure:

  • Cell Culture: Seed HeLa cells on glass-bottom imaging dishes and allow them to adhere and grow to 60-80% confluency.

  • Probe Loading: Prepare a working solution of Q-EtA at a final concentration of 1-10 µM in serum-free medium or HBSS. Remove the culture medium, wash the cells once with HBSS, and add the Q-EtA working solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove any excess probe.

  • Imaging: Add fresh warm HBSS to the cells. Image the cells using a fluorescence microscope.

    • Excitation: ~365 nm

    • Emission: ~490 nm

  • (Optional) Positive and Negative Controls:

    • Positive Control: To confirm the probe's response to zinc, add a final concentration of 50-100 µM ZnCl₂ to the imaging buffer and acquire images after 5-10 minutes. A significant increase in fluorescence intensity is expected.

    • Negative Control: To chelate intracellular zinc and confirm signal specificity, add a final concentration of 10-20 µM TPEN to the cells (either before or after ZnCl₂ treatment) and acquire images. A decrease in fluorescence intensity should be observed.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for Cellular Imaging with Q-EtA cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture (e.g., HeLa cells) loading Load Cells with Q-EtA (1-10 µM, 15-30 min) cell_culture->loading Seed on imaging dish probe_prep Prepare Q-EtA Working Solution probe_prep->loading wash Wash Cells (2x) with HBSS loading->wash microscopy Fluorescence Microscopy (Ex: ~365nm, Em: ~490nm) wash->microscopy controls Controls (ZnCl₂, TPEN) microscopy->controls analysis Image Analysis & Quantification microscopy->analysis

Caption: General Experimental Workflow for Cellular Imaging with Q-EtA.

Zinc_Sensing_Mechanism Figure 2. Proposed CHEF Mechanism for Q-EtA cluster_free Low Fluorescence State cluster_bound High Fluorescence State Q_EtA_Free Q-EtA (Free) PET Photoinduced Electron Transfer (PET) Q_EtA_Free->PET Excitation (hν) Q_EtA_Bound Q-EtA-Zn²⁺ Complex Q_EtA_Free->Q_EtA_Bound Binding Quenched Fluorescence Quenched PET->Quenched PET_Blocked PET Blocked Q_EtA_Bound->PET_Blocked Excitation (hν) Enhanced Fluorescence Enhanced PET_Blocked->Enhanced Zn Zn²⁺ Zn->Q_EtA_Bound

References

Application Note: Quantification of 8-Ethyl-2-Quinolinamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 8-ethyl-2-quinolinamine in human plasma. This method is suitable for use in preclinical and clinical studies. The sample preparation involves a straightforward protein precipitation step, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method was developed and is presented here with typical performance characteristics.

Introduction

8-Ethyl-2-quinolinamine is a quinoline derivative with potential pharmacological activity. To support drug development efforts, a reliable and robust bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled to mass spectrometry (LC-MS) is a standard for bioanalysis, offering high sensitivity and selectivity.[1] This note provides a detailed protocol for the analysis of 8-ethyl-2-quinolinamine in human plasma.

Data Presentation

The following table summarizes the typical quantitative performance parameters of this LC-MS/MS method.

ParameterResult
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal
Extraction Recovery > 85%

Experimental Protocols

Materials and Reagents
  • 8-Ethyl-2-quinolinamine reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of 8-ethyl-2-quinolinamine and the IS in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Precipitation Solution: Acetonitrile containing the internal standard at an appropriate concentration.

Sample Preparation
  • Thaw plasma samples and working standards on ice.

  • To 50 µL of plasma, add 150 µL of the precipitation solution (acetonitrile with IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Curtain Gas: 35 psi

    • Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • MRM Transitions: To be determined by infusion of the reference standard. For example:

      • 8-Ethyl-2-quinolinamine: Q1 (Precursor Ion) -> Q3 (Product Ion)

      • Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of 8-ethyl-2-quinolinamine.

lc_ms_principle cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) sample_mixture Sample Mixture lc_column LC Column (Separation by Polarity) sample_mixture->lc_column separated_analytes Separated Analytes lc_column->separated_analytes ion_source Ion Source (Ionization) separated_analytes->ion_source q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->q1 q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector

Caption: Principle of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

References

Application Notes and Protocols for In Vitro Studies with 2-Quinolinamine, 8-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro evaluation of the novel compound, 2-Quinolinamine, 8-ethyl-. The following protocols are designed to assess its cytotoxic and apoptotic potential, as well as to investigate its putative mechanism of action, particularly as a potential kinase inhibitor.

Compound Information

Compound Name 2-Quinolinamine, 8-ethyl-
Synonyms 8-ethylquinolin-2-amine
Chemical Structure (Structure to be inserted if available)
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Purity >95% (Recommended)
Solubility To be determined empirically. A common starting solvent is Dimethyl Sulfoxide (DMSO).

Initial Cytotoxicity Assessment

A primary step in evaluating a novel compound is to determine its effect on cell viability. This allows for the determination of a dose-response curve and the calculation of the half-maximal inhibitory concentration (IC50).

Table 1: Example Data Layout for Cytotoxicity Assay
Concentration of 2-Quinolinamine, 8-ethyl- (µM) Mean Absorbance (OD) Standard Deviation % Cell Viability
0 (Vehicle Control)1.250.08100
0.11.220.0797.6
11.150.0692.0
100.850.0568.0
500.450.0436.0
1000.200.0316.0
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[2]

Materials:

  • 96-well plates

  • Selected cancer cell line (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Quinolinamine, 8-ethyl- stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.[1]

  • Prepare serial dilutions of 2-Quinolinamine, 8-ethyl- in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Induction Assessment

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed.

Table 2: Example Data Layout for Caspase-3/7 Activity Assay
Treatment Luminescence (RLU) Standard Deviation Fold Change vs. Control
Vehicle Control15,0001,2001.0
2-Quinolinamine, 8-ethyl- (IC50)75,0005,5005.0
Staurosporine (Positive Control)90,0007,0006.0
Experimental Protocol: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[3][4]

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with 2-Quinolinamine, 8-ethyl- at its IC50 concentration for 24 hours.[3] Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.[3]

Experimental Protocol: TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5]

Materials:

  • Cells grown on coverslips or in chamber slides

  • TUNEL assay kit (e.g., ApopTag®)

  • Fluorescence microscope

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Procedure:

  • Treat cells with 2-Quinolinamine, 8-ethyl- at its IC50 concentration for 48 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves permeabilization, incubation with TdT enzyme and labeled nucleotides, and subsequent detection.[3]

  • Counterstain the nuclei with DAPI.[3]

  • Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.

Investigation of Mechanism of Action: Kinase Inhibition

Quinoline derivatives are known to target various kinases. A general approach to screen for kinase inhibition is to perform an in vitro kinase assay followed by Western blotting to assess the phosphorylation status of downstream targets.

Table 3: Example Data Layout for In Vitro Kinase Assay
Compound Kinase Activity (% of Control) Standard Deviation
Vehicle Control1008.5
2-Quinolinamine, 8-ethyl- (1 µM)45.24.1
2-Quinolinamine, 8-ethyl- (10 µM)12.82.5
Staurosporine (Positive Control)5.11.2
Experimental Protocol: Generic In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory effect of the compound on a specific kinase.[6][7][8]

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • Kinase buffer

  • ATP (often radiolabeled with ³²P or using a fluorescence-based detection method)

  • 2-Quinolinamine, 8-ethyl-

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.[6]

  • Add 2-Quinolinamine, 8-ethyl- at various concentrations.

  • Initiate the kinase reaction by adding ATP.[6][8]

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).[7]

  • Analyze the results by measuring the incorporation of phosphate into the substrate, which can be done via autoradiography for radiolabeled ATP or by using specific antibodies for phosphorylated substrates in a non-radioactive assay.[9]

Experimental Protocol: Western Blotting for Phosphorylated Proteins

Western blotting is used to detect changes in the phosphorylation state of proteins within a signaling pathway, providing evidence of kinase inhibition within a cellular context.[10][11][12]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with 2-Quinolinamine, 8-ethyl- for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[13]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt and anti-Akt) overnight at 4°C.[10]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

Visualizations

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Apoptosis Confirmation cluster_phase3 Phase 3: Mechanism of Action A Cell Seeding B Treatment with 2-Quinolinamine, 8-ethyl- A->B C MTT Assay B->C D Determine IC50 C->D E Caspase-Glo 3/7 Assay D->E F TUNEL Assay D->F G In Vitro Kinase Assay D->G H Western Blot for Phospho-proteins G->H

Caption: Overall experimental workflow for the in vitro evaluation of 2-Quinolinamine, 8-ethyl-.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 2-Quinolinamine, 8-ethyl- Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTOR Inhibits

Caption: A representative kinase signaling pathway (PI3K/Akt/mTOR) potentially targeted by 2-Quinolinamine, 8-ethyl-.

References

Application of 2-Quinolinamine, 8-ethyl- in Antimicrobial Research: A Prospective Outlook Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researcher, scientist, or drug development professional,

It is critical to preface this document by stating that a comprehensive search of the scientific literature did not yield any specific studies on the antimicrobial application of 2-Quinolinamine, 8-ethyl- . Therefore, the following application notes and protocols are constructed based on the documented antimicrobial activities of structurally related quinoline derivatives. This information is intended to serve as a foundational guide for potential future research into the antimicrobial properties of 2-Quinolinamine, 8-ethyl-, providing a starting point for experimental design and hypothesis generation.

Application Notes: Potential Antimicrobial Activities

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer properties.[1] The antimicrobial efficacy of a quinoline derivative is highly dependent on the nature and position of its substituents on the quinoline ring.[2]

Potential Antibacterial Activity

Structurally similar quinoline compounds have demonstrated notable activity against a range of bacterial pathogens. For instance, various 2-amino-substituted quinoxaline derivatives (a related nitrogen-containing heterocyclic system) have shown good to moderate activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli.[3] Specifically, some derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the range of 4–16 μg/mL against S. aureus.[3] It is plausible that 2-Quinolinamine, 8-ethyl- could exhibit similar properties, potentially through mechanisms that involve compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components.[3] The presence of a primary or secondary amino group has been noted to influence the antibacterial potency and spectrum of quinoline-derived compounds.[3]

Potential Antifungal Activity

Various quinoline derivatives have also been investigated for their antifungal properties. For example, certain 8-hydroxyquinoline derivatives have shown broad-spectrum antifungal activity with MICs ranging from 0.5 to 8 μg/mL against clinically relevant fungi such as Cryptococcus spp., Candida auris, and Candida haemulonii.[4] Other studies on 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives have reported potent antifungal activity, with some compounds showing MICs of ≤ 0.0313 μg/mL against priority fungal pathogens.[5] While 2-Quinolinamine, 8-ethyl- lacks the hydroxyl group of these specific examples, the general quinoline scaffold is a recurring motif in antifungal research.

Quantitative Data on Structurally Related Compounds

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various quinoline derivatives against a selection of microbial strains. This data is provided to give a quantitative perspective on the potential efficacy that might be investigated for 2-Quinolinamine, 8-ethyl-.

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives [3]

CompoundS. aureus (MIC in μg/mL)B. subtilis (MIC in μg/mL)E. coli (MIC in μg/mL)
5m4-168-324-32
5p484-32
5e-5g3232-64-

Table 2: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives [4]

CompoundCryptococcus spp. (MIC in μg/mL)Candida auris (MIC in μg/mL)Candida haemulonii (MIC in μg/mL)
PH2650.5 - 80.5 - 80.5 - 8
PH2760.5 - 80.5 - 80.5 - 8

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound like 2-Quinolinamine, 8-ethyl-, based on standard microdilution methods.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials:

  • Test compound (2-Quinolinamine, 8-ethyl-)

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile DMSO (for dissolving the test compound)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth medium only)

  • Spectrophotometer or microplate reader

2. Preparation of Inoculum: a. From a fresh culture plate, select several colonies of the microbial strain. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Compound Dilutions: a. Dissolve the test compound in DMSO to create a high-concentration stock solution. b. Perform a serial two-fold dilution of the compound stock solution in the appropriate broth medium across the wells of the 96-well plate. The final concentrations should typically range from 256 µg/mL down to 0.5 µg/mL. c. Prepare similar dilutions for the positive control antibiotic/antifungal. d. Include wells with medium only (negative control) and wells with medium and microbial inoculum (growth control).

4. Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the compound dilutions and control wells. b. Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

5. Determination of MIC: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Antimicrobial Screening cluster_2 Mechanism of Action Studies cluster_3 Toxicity & Further Development A Synthesis of 2-Quinolinamine, 8-ethyl- B Structural Characterization (NMR, MS) A->B C Primary Screening (e.g., Disk Diffusion) B->C D MIC Determination (Broth Microdilution) C->D E MBC/MFC Determination D->E F Cell Membrane Integrity Assay D->F G Biofilm Inhibition Assay D->G H Target Enzyme Inhibition Assay D->H I Cytotoxicity Assay (e.g., against mammalian cells) E->I J In Vivo Efficacy (Animal Models) I->J

Caption: General workflow for the antimicrobial evaluation of a novel compound.

Hypothetical Signaling Pathway Inhibition

G A 2-Quinolinamine, 8-ethyl- B Bacterial Cell Wall A->B Permeation C Target Enzyme (e.g., DNA Gyrase) B->C Binding & Inhibition D DNA Replication C->D Blocks E Protein Synthesis F Cell Lysis D->F Leads to

Caption: Hypothetical mechanism of action for 2-Quinolinamine, 8-ethyl-.

References

Application Notes: 8-Ethyl-2-quinolinamine as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail the utility of 8-ethyl-2-quinolinamine as a key intermediate in the synthesis of novel heterocyclic compounds. Due to the limited availability of specific literature on 8-ethyl-2-quinolinamine, this document presents a generalized approach based on the known reactivity of 2-aminoquinolines. The protocols provided herein are illustrative and may require optimization for specific applications. We describe a potential synthetic route to 8-ethyl-2-quinolinamine and its subsequent use in the construction of a potential kinase inhibitor, highlighting its role in modern drug discovery and organic synthesis.

Synthesis of 8-Ethyl-2-quinolinamine

The synthesis of 2-aminoquinoline derivatives can be achieved through various established methods. A plausible route to 8-ethyl-2-quinolinamine involves the Pfitzinger reaction, which utilizes an isatin derivative and a carbonyl compound. In this hypothetical protocol, 3-ethylisatin would react with acetone in the presence of a base to yield the corresponding quinoline-4-carboxylic acid, which can then be converted to the 2-amino derivative.

An alternative and more direct approach would be the reaction of a suitably substituted aniline with a β-ketoester, followed by cyclization, a method known as the Combes quinoline synthesis. For 8-ethyl-2-quinolinamine, 2-ethylaniline could be reacted with ethyl acetoacetate, followed by a cyclization and amination sequence.

Application in the Synthesis of a Hypothetical Kinase Inhibitor

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors. The primary amine of 8-ethyl-2-quinolinamine serves as a crucial handle for introducing pharmacophoric groups. In this example, we outline a hypothetical synthesis of a novel pyrazolyl-aminoquinoline derivative, a potential inhibitor of a protein kinase.

Experimental Workflow

G cluster_synthesis Synthesis of 8-Ethyl-2-quinolinamine cluster_application Synthesis of Hypothetical Kinase Inhibitor Start 2-Ethylaniline + Ethyl Acetoacetate Step1 Combes Reaction: Cyclization & Dehydration Start->Step1 Intermediate1 8-Ethyl-4-methyl-2(1H)-quinolone Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 2-Chloro-8-ethyl-4-methylquinoline Step2->Intermediate2 Step3 Amination (NH3) Intermediate2->Step3 Product 8-Ethyl-2-quinolinamine Step3->Product Reactant1 8-Ethyl-2-quinolinamine Reaction Reductive Amination Reactant1->Reaction Reactant2 5-Chloro-1H-pyrazole-4-carbaldehyde Reactant2->Reaction FinalProduct N-((5-chloro-1H-pyrazol-4-yl)methyl) -8-ethylquinolin-2-amine Reaction->FinalProduct

Figure 1: Hypothetical workflow for the synthesis of 8-ethyl-2-quinolinamine and its application.

Experimental Protocols

Hypothetical Synthesis of 8-Ethyl-2-quinolinamine

Materials:

  • 2-Ethylaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Phosphorus oxychloride (POCl₃)

  • Ammonia (in a sealed tube)

  • Dioxane

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Combes Reaction: A mixture of 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated at 110 °C for 2 hours. The resulting intermediate is cooled and then added to polyphosphoric acid. The mixture is heated to 140 °C for 30 minutes. After cooling, the reaction mixture is poured onto ice and neutralized with a saturated sodium bicarbonate solution. The precipitate is filtered, washed with water, and dried to yield 8-ethyl-4-methyl-2(1H)-quinolone.

  • Chlorination: The 8-ethyl-4-methyl-2(1H)-quinolone (1.0 eq) is refluxed in phosphorus oxychloride (5.0 eq) for 3 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product, 2-chloro-8-ethyl-4-methylquinoline, is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product.

  • Amination: The crude 2-chloro-8-ethyl-4-methylquinoline (1.0 eq) is dissolved in dioxane in a sealed tube. A solution of ammonia in dioxane is added, and the mixture is heated to 150 °C for 24 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 8-ethyl-2-quinolinamine.

Hypothetical Synthesis of N-((5-chloro-1H-pyrazol-4-yl)methyl)-8-ethylquinolin-2-amine

Materials:

  • 8-Ethyl-2-quinolinamine

  • 5-Chloro-1H-pyrazole-4-carbaldehyde

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 8-ethyl-2-quinolinamine (1.0 eq) and 5-chloro-1H-pyrazole-4-carbaldehyde (1.2 eq) in dichloroethane, a catalytic amount of acetic acid is added.

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with a saturated sodium bicarbonate solution and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the final compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of the target compounds. These values are based on typical yields for similar reactions reported in the literature and should be considered as estimates.

StepReactantProductYield (%)Purity (%)
1. Combes Reaction2-Ethylaniline8-Ethyl-4-methyl-2(1H)-quinolone7595
2. Chlorination8-Ethyl-4-methyl-2(1H)-quinolone2-Chloro-8-ethyl-4-methylquinoline8590
3. Amination2-Chloro-8-ethyl-4-methylquinoline8-Ethyl-2-quinolinamine6098
4. Reductive Amination8-Ethyl-2-quinolinamineN-((5-chloro-1H-pyrazol-4-yl)methyl)-8-ethylquinolin-2-amine70>99

Signaling Pathway Diagram

The synthesized hypothetical kinase inhibitor is designed to target a generic protein kinase signaling pathway. The diagram below illustrates the intended mechanism of action.

G ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibitor Hypothetical Inhibitor (8-Ethyl-2-quinolinamine derivative) Inhibitor->Kinase Inhibition Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Signal Transduction

Figure 2: Inhibition of a generic protein kinase signaling pathway.

Disclaimer: The information provided in these application notes regarding 8-ethyl-2-quinolinamine is hypothetical and based on the general principles of organic chemistry and medicinal chemistry. The experimental protocols are illustrative and have not been experimentally validated. Researchers should conduct a thorough literature search for analogous transformations and perform appropriate reaction optimization and safety assessments before attempting any experimental work.

Application Notes and Protocols for Testing the Cytotoxicity of 2-Quinolinamine, 8-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive set of protocols for evaluating the in vitro cytotoxic effects of the novel compound, 2-Quinolinamine, 8-ethyl-. As a quinoline derivative, this compound belongs to a class of molecules known for their potential as therapeutic agents, particularly in oncology.[1][2][3][4] Establishing a clear cytotoxic profile is a critical initial step in the drug discovery and development process.[5][6][7] The following sections detail the necessary cell culture techniques, cytotoxicity assays, and data analysis procedures to characterize the bioactivity of 2-Quinolinamine, 8-ethyl-. The provided protocols are based on established methods for testing the cytotoxicity of novel chemical entities and quinoline derivatives.

Data Presentation

A crucial aspect of cytotoxicity testing is the clear and concise presentation of quantitative data. The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values of 2-Quinolinamine, 8-ethyl- against various cancer cell lines.

Table 1: Cytotoxicity of 2-Quinolinamine, 8-ethyl- against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma24Data to be determined
A549Lung Carcinoma48Data to be determined
MCF-7Breast Adenocarcinoma24Data to be determined
MCF-7Breast Adenocarcinoma48Data to be determined
HepG2Hepatocellular Carcinoma24Data to be determined
HepG2Hepatocellular Carcinoma48Data to be determined
HCT-116Colorectal Carcinoma24Data to be determined
HCT-116Colorectal Carcinoma48Data to be determined

Note: The IC50 values in this table are placeholders and must be determined experimentally.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity of 2-Quinolinamine, 8-ethyl-. It is recommended to perform at least two different types of cytotoxicity assays to obtain a comprehensive understanding of the compound's effects.[5]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • 2-Quinolinamine, 8-ethyl- (dissolved in a suitable solvent, e.g., DMSO)

  • Selected human cancer cell lines (e.g., A549, MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 2-Quinolinamine, 8-ethyl- in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24 and 48 hours).[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[9]

Materials:

  • LDH cytotoxicity assay kit

  • 2-Quinolinamine, 8-ethyl-

  • Selected human cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • In addition to the vehicle and no-treatment controls, include a maximum LDH release control by adding lysis buffer to a set of wells containing untreated cells one hour before the end of the incubation period.[10]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution (as per the kit instructions) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the cytotoxicity of 2-Quinolinamine, 8-ethyl-.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (2-Quinolinamine, 8-ethyl- dilutions) treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24h, 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_collection Data Collection (Absorbance Reading) mtt_assay->data_collection ldh_assay->data_collection calculation Calculation of % Viability / % Cytotoxicity data_collection->calculation ic50 IC50 Determination calculation->ic50

Caption: General workflow for cytotoxicity testing of a novel compound.

Principle of Cytotoxicity Assays

This diagram illustrates the fundamental principles behind the MTT and LDH cytotoxicity assays.

assay_principles cluster_mtt MTT Assay (Viability) cluster_ldh LDH Assay (Cytotoxicity) cluster_outcome Outcome viable_cell Viable Cell formazan Formazan (Purple, insoluble) viable_cell->formazan Mitochondrial reductases mtt MTT (Yellow, soluble) mtt->formazan high_absorbance_mtt High Absorbance = High Viability formazan->high_absorbance_mtt damaged_cell Damaged Cell (Membrane Compromised) ldh_release LDH Release damaged_cell->ldh_release extracellular_ldh Extracellular LDH ldh_release->extracellular_ldh color_product Colored Product extracellular_ldh->color_product Enzymatic Reaction high_absorbance_ldh High Absorbance = High Cytotoxicity color_product->high_absorbance_ldh low_absorbance_ldh Low Absorbance = Low Cytotoxicity low_absorbance_mtt Low Absorbance = Low Viability

Caption: Principles of MTT and LDH cytotoxicity assays.

Disclaimer: The provided protocols are generalized and based on established methodologies for similar compounds. Optimization of cell seeding density, compound concentrations, and incubation times for 2-Quinolinamine, 8-ethyl- is highly recommended for obtaining accurate and reproducible results. The signaling pathways involved in the cytotoxicity of this specific compound are yet to be elucidated and will require further investigation.

References

Application Notes & Protocols for the Analysis of 2-Quinolinamine, 8-ethyl- by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Quinolinamine, 8-ethyl-, a quinoline derivative of interest in pharmaceutical and chemical research. The following methods for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented as robust starting points for method development and validation.

Physicochemical Properties of 2-Quinolinamine, 8-ethyl-

A summary of the key physicochemical properties of 2-Quinolinamine, 8-ethyl- is provided in the table below. This information is crucial for the development of analytical methods.

PropertyValue
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
UV Absorbance (estimated) λmax ≈ 270-370 nm
Solubility Soluble in methanol and acetonitrile.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of 2-Quinolinamine, 8-ethyl- in samples where high sensitivity is not the primary requirement.

Instrumentation and Columns

A standard HPLC system equipped with a UV-Vis detector is required. A reversed-phase C18 column is recommended for the separation.

Experimental Protocol: HPLC-UV

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Quinolinamine, 8-ethyl- reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 2-Quinolinamine, 8-ethyl- in methanol or acetonitrile. The final concentration should be within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-2 min: 20% B2-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

  • Determine the concentration of 2-Quinolinamine, 8-ethyl- in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides higher sensitivity and selectivity, making it ideal for the analysis of 2-Quinolinamine, 8-ethyl- in complex matrices or at trace levels.

Instrumentation

An LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight mass spectrometer is recommended.

Experimental Protocol: LC-MS

1. Standard and Sample Preparation:

  • Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents. For the mobile phase, replace phosphoric acid with formic acid for better compatibility with the mass spectrometer.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B1-5 min: 10-90% B5-6 min: 90% B6-6.5 min: 90-10% B6.5-8 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

3. Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Full Scan (m/z 100-500) for qualitative analysisSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis
SIM/MRM Transitions Precursor Ion (m/z): 173.1 [M+H]⁺Product Ions (for MRM): To be determined by infusion of a standard solution

4. Data Analysis:

  • For quantitative analysis, use the peak area of the [M+H]⁺ ion in SIM mode or the specific product ion in MRM mode.

  • Construct a calibration curve and determine the concentration of 2-Quinolinamine, 8-ethyl- in the samples as described for the HPLC-UV method.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described methods. Please note that these are typical values and should be determined during method validation.

ParameterHPLC-UVLC-MS
Retention Time (approx.) 5 - 8 min3 - 5 min
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.5 ng/mL
Linearity (r²) > 0.999> 0.995
Precision (%RSD) < 2%< 5%
Accuracy (%Recovery) 98 - 102%95 - 105%

Visualizations

The following diagrams illustrate the general workflows for the HPLC-UV and LC-MS analyses.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard Dissolution Dissolution in Methanol/Acetonitrile Standard->Dissolution Sample Sample Matrix Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injector Autosampler Filtration->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS System cluster_data Data Analysis Standard Reference Standard Dissolution Dissolution in LC-MS Grade Solvents Standard->Dissolution Sample Sample Matrix Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injector Autosampler Filtration->Injector Column C18 Column Injector->Column ESI_Source ESI Source Column->ESI_Source Mass_Spec Mass Spectrometer ESI_Source->Mass_Spec Mass_Spectrum Mass Spectrum Mass_Spec->Mass_Spectrum TIC Total Ion Chromatogram Mass_Spec->TIC Integration Peak Integration TIC->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for LC-MS analysis.

Application Notes and Protocols: Evaluation of 2-Quinolinamine, 8-ethyl- as a Potential Iron Chelator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 2-Quinolinamine, 8-ethyl- as a potential novel iron chelator. The information is based on the established iron-chelating properties of quinoline derivatives and provides a framework for the synthesis, characterization, and biological evaluation of this compound.

Introduction and Rationale

Iron is an essential element for numerous physiological processes, but its excess can be highly toxic, catalyzing the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and cellular damage. This has been implicated in the pathophysiology of various disorders, including iron overload diseases (e.g., β-thalassemia, hemochromatosis), neurodegenerative diseases, and certain cancers[1][2]. Iron chelation therapy is a crucial clinical strategy to mitigate iron-induced toxicity by sequestering excess iron and facilitating its excretion[1].

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives such as 8-hydroxyquinoline being well-established as potent metal and iron chelators[3][4][5]. The nitrogen atom in the quinoline ring and a suitably positioned coordinating group can form stable complexes with iron ions, thereby neutralizing their redox activity. While 8-hydroxyquinolines have been extensively studied, 8-aminoquinoline derivatives also present a promising avenue for the development of novel chelators[6]. The introduction of an ethyl group at the 8-position of 2-aminoquinoline, resulting in 2-Quinolinamine, 8-ethyl-, may enhance its lipophilicity, potentially influencing its cell permeability and in vivo efficacy.

These notes outline the necessary steps to synthesize and evaluate the iron chelation capacity, cytotoxicity, and antioxidant potential of 2-Quinolinamine, 8-ethyl-.

Proposed Synthesis of 2-Quinolinamine, 8-ethyl-

The synthesis of 2-Quinolinamine, 8-ethyl- can be approached through established methods for quinoline synthesis, such as the Friedländer annulation or a variation thereof[7][8]. A plausible synthetic route is outlined below. The specific reaction conditions, including catalysts, solvents, and temperatures, would require optimization.

G cluster_synthesis Proposed Synthesis of 2-Quinolinamine, 8-ethyl- 2-amino-3-ethylbenzaldehyde 2-amino-3-ethylbenzaldehyde Friedlander Annulation Friedlander Annulation 2-amino-3-ethylbenzaldehyde->Friedlander Annulation Acetonitrile Acetonitrile Acetonitrile->Friedlander Annulation Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Friedlander Annulation 2-Quinolinamine, 8-ethyl- 2-Quinolinamine, 8-ethyl- Friedlander Annulation->2-Quinolinamine, 8-ethyl-

Caption: Proposed synthetic pathway for 2-Quinolinamine, 8-ethyl-.

Experimental Protocols

The following protocols describe the key in vitro assays to characterize the iron chelation potential and preliminary safety profile of 2-Quinolinamine, 8-ethyl-.

Ferrous Ion (Fe²⁺) Chelation Assay (Ferrozine-Based)

This assay spectrophotometrically quantifies the ability of a compound to chelate ferrous iron (Fe²⁺). In the absence of a chelator, ferrozine forms a stable, magenta-colored complex with Fe²⁺. An effective chelator will sequester the iron, preventing the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in absorbance.

Materials:

  • 2-Quinolinamine, 8-ethyl-

  • Ferrous sulfate (FeSO₄)

  • Ferrozine

  • EDTA (positive control)

  • Methanol or DMSO (solvent for the test compound)

  • Assay buffer (e.g., HEPES or phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of 2-Quinolinamine, 8-ethyl- in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and EDTA in the assay buffer to create a range of concentrations.

  • To each well of a 96-well plate, add 50 µL of the test compound or standard (EDTA) at various concentrations.

  • Add 50 µL of a 2 mM FeSO₄ solution to each well. For background wells, add 50 µL of distilled water instead of FeSO₄[9].

  • Incubate the plate at room temperature for 10 minutes to allow for chelation to occur[9][10].

  • Initiate the colorimetric reaction by adding 100 µL of 5 mM ferrozine solution to each well[9][10].

  • Mix gently and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 562 nm using a microplate reader[9][10].

  • The percentage of iron chelation is calculated using the following formula:

    • % Chelation = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control (FeSO₄ and ferrozine without the chelator) and A_sample is the absorbance in the presence of the test compound or standard.

  • Plot the percentage of chelation against the concentration of the test compound to determine the IC₅₀ value (the concentration required to chelate 50% of the iron).

Cell Viability (Cytotoxicity) Assay (MTT-Based)

This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • A relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)

  • 2-Quinolinamine, 8-ethyl-

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of 2-Quinolinamine, 8-ethyl- in the complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with untreated cells as a control.

  • Incubate the plate for 24 to 72 hours in a CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 570 nm.

  • Calculate the percentage of cell viability:

    • % Viability = (A_sample / A_control) x 100

      • Where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

  • Plot the percentage of viability against the concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Iron Chelation Activity of 2-Quinolinamine, 8-ethyl-

CompoundIC₅₀ (µM) [Fe²⁺ Chelation]
2-Quinolinamine, 8-ethyl-Hypothetical Value
EDTA (Positive Control)Hypothetical Value

Table 2: Cytotoxicity Profile of 2-Quinolinamine, 8-ethyl-

Cell LineCompoundCC₅₀ (µM) at 24h
HepG22-Quinolinamine, 8-ethyl-Hypothetical Value
SH-SY5Y2-Quinolinamine, 8-ethyl-Hypothetical Value

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of experiments for the evaluation of a novel iron chelator.

G cluster_workflow Experimental Workflow for Iron Chelator Evaluation Synthesis Synthesis Characterization Characterization Synthesis->Characterization In_Vitro_Chelation In Vitro Iron Chelation Assay Characterization->In_Vitro_Chelation Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro_Chelation->Cytotoxicity Antioxidant Antioxidant Activity Assay Cytotoxicity->Antioxidant Mechanism Mechanism of Action Studies Antioxidant->Mechanism In_Vivo In Vivo Efficacy and Toxicity Mechanism->In_Vivo

Caption: Workflow for evaluating a potential iron chelating agent.

Proposed Mechanism of Iron Chelation

This diagram illustrates the proposed bidentate chelation of an iron ion by a 2-aminoquinoline derivative.

G cluster_mechanism Proposed Iron Chelation Mechanism Fe Fe²⁺/Fe³⁺ Complex Stable Chelate Complex Fe->Complex Coordination Quinoline 2-Quinolinamine (Bidentate Ligand) Quinoline->Complex Binding

Caption: Bidentate chelation of iron by a quinoline derivative.

Signaling Pathway: Iron-Mediated Oxidative Stress

The following diagram depicts the Fenton reaction, a key pathway in iron-induced oxidative stress, and the proposed point of intervention for an iron chelator.

G cluster_pathway Iron-Mediated Oxidative Stress Pathway Fe2 Fe²⁺ Fenton Fenton Reaction Fe2->Fenton H2O2 H₂O₂ H2O2->Fenton Fe3 Fe³⁺ Fenton->Fe3 OH_radical •OH (Hydroxyl Radical) Fenton->OH_radical Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) OH_radical->Oxidative_Stress Chelator 2-Quinolinamine, 8-ethyl- (Iron Chelator) Chelator->Fe2 Sequesters Fe²⁺

Caption: Role of an iron chelator in mitigating the Fenton reaction.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 8-ethyl-2-quinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 8-ethyl-2-quinolinamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 8-ethyl-2-quinolinamine in my aqueous buffer. What are the first steps I should take?

A1: 8-ethyl-2-quinolinamine, like many quinoline derivatives, is expected to have low intrinsic aqueous solubility due to its hydrophobic bicyclic aromatic structure. The primary amine group, however, provides a handle for pH-dependent solubility. As a first step, we recommend attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6). The basic amine group will become protonated at lower pH, forming a more soluble salt.[1][2][]

Q2: Adjusting the pH is not providing sufficient solubility for my desired concentration. What other strategies can I explore?

A2: If pH adjustment alone is insufficient, several other techniques can be employed, either individually or in combination.[4][5][6] These include:

  • Co-solvents: Introducing a water-miscible organic solvent can significantly enhance solubility.[5][7][8]

  • Salt Formation: Preparing a stable salt of the compound can improve its solubility and dissolution rate.[9][10][11]

  • Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.[12][13]

A logical approach to selecting a suitable method is outlined in the decision-making workflow below.

Q3: What are some common co-solvents that I can use for 8-ethyl-2-quinolinamine?

A3: Common co-solvents for poorly soluble drugs include ethanol, propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[7][14][15] It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may not be suitable for all experimental systems, especially in biological assays. The choice of co-solvent will depend on the specific requirements of your experiment, including toxicity and compatibility with other reagents.

Q4: How can I determine the optimal pH for dissolving 8-ethyl-2-quinolinamine?

A4: To determine the optimal pH, you can perform a pH-solubility profile. This involves preparing saturated solutions of 8-ethyl-2-quinolinamine in a series of buffers with different pH values (e.g., from pH 2 to 8). After equilibration, the concentration of the dissolved compound in each buffer is measured. This will reveal the pH at which the compound is most soluble. Generally, for a basic compound like 8-ethyl-2-quinolinamine, solubility will increase as the pH decreases.[1][2][]

Q5: Are there any potential stability issues I should be aware of when using different solubilization techniques?

A5: Yes, stability can be a concern. When using pH adjustment, be aware that extreme pH values can lead to chemical degradation of your compound. With co-solvents, ensure they are compatible with your compound and do not cause it to precipitate out of solution upon dilution. When forming salts, the stability of the resulting salt should be assessed. It is always recommended to perform stability studies on your final formulation under your experimental conditions.

Quantitative Data Summary

Solubilization MethodSolvent/Vehicle SystemApparent Solubility (µg/mL)Notes
pH Adjustment pH 7.4 Buffer (PBS)< 1Poorly soluble at neutral pH.
pH 5.0 Acetate Buffer50 - 100Increased solubility in acidic conditions.
pH 3.0 Glycine-HCl Buffer> 500Significant solubility enhancement at low pH.
Co-solvency 10% Ethanol in Water20 - 50Moderate improvement.
20% PEG 400 in Water100 - 200Good for increasing solubility.
5% DMSO in PBS> 1000High solubilizing power, but consider downstream compatibility.
Complexation 5% Hydroxypropyl-β-Cyclodextrin200 - 400Effective for increasing apparent solubility.
Salt Formation Hydrochloride Salt in Water> 1000Salt formation can dramatically improve aqueous solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of 8-ethyl-2-quinolinamine at different pH values.

Materials:

  • 8-ethyl-2-quinolinamine

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-10.

  • Vials with screw caps

  • Orbital shaker or rotator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of 8-ethyl-2-quinolinamine to vials containing each of the different pH buffers.

  • Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for concentration analysis by HPLC or UV-Vis spectrophotometry.

  • Quantify the concentration of dissolved 8-ethyl-2-quinolinamine in each buffer.

  • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Solubilization

Objective: To enhance the solubility of 8-ethyl-2-quinolinamine using a co-solvent.

Materials:

  • 8-ethyl-2-quinolinamine

  • Water-miscible organic co-solvents (e.g., ethanol, PEG 400, DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of 8-ethyl-2-quinolinamine in the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • To a vial containing the desired volume of aqueous buffer, add a small aliquot of the co-solvent stock solution while vortexing or stirring vigorously.

  • Continue to add the stock solution dropwise until the desired final concentration is reached or until precipitation is observed.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • It is advisable to prepare the final solution fresh before each experiment to avoid potential precipitation over time.

Protocol 3: Cyclodextrin Complexation

Objective: To improve the aqueous solubility of 8-ethyl-2-quinolinamine by forming an inclusion complex with a cyclodextrin.[12][13]

Materials:

  • 8-ethyl-2-quinolinamine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer

  • Magnetic stirrer with heating capabilities

  • Vortex mixer

Procedure:

  • Prepare a solution of the cyclodextrin in the aqueous buffer (e.g., 10% w/v HP-β-CD).

  • Slowly add the powdered 8-ethyl-2-quinolinamine to the cyclodextrin solution while stirring.

  • Gently heat the mixture (e.g., to 40-50 °C) to facilitate complex formation.

  • Continue stirring for several hours or overnight at a constant temperature.

  • Allow the solution to cool to room temperature.

  • Filter or centrifuge the solution to remove any undissolved compound.

  • The resulting clear solution contains the 8-ethyl-2-quinolinamine-cyclodextrin complex.

Visualizations

Caption: Decision tree for selecting a solubilization strategy.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Weigh Compound & Vehicle mix Mix/Vortex/Stir start->mix equilibrate Equilibrate (Time, Temperature) mix->equilibrate separate Centrifuge/Filter equilibrate->separate quantify Quantify Concentration (HPLC/UV-Vis) separate->quantify end Determine Solubility quantify->end

Caption: General experimental workflow for solubility determination.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Quinolinamine, 8-ethyl- Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-Quinolinamine, 8-ethyl-. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the 2-amino group of 2-Quinolinamine, 8-ethyl-?

A1: The primary amino group at the 2-position of the quinoline ring is a versatile handle for various derivatization reactions. The most common strategies include:

  • Acylation: Reaction with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids to form amides. This is a robust and widely used method.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This is often employed to introduce specific functionalities or to create derivatives with different electronic properties.

  • Alkylation: Introduction of an alkyl group onto the amino nitrogen. This can be achieved through reaction with alkyl halides, although this method can sometimes lead to over-alkylation.[1] Reductive amination offers a more controlled alternative for introducing alkyl groups.

Q2: How does the 8-ethyl group affect the reactivity of the 2-amino group?

A2: The 8-ethyl group is not expected to have a strong electronic effect on the reactivity of the 2-amino group due to its distance. However, it can exert a moderate steric hindrance, potentially influencing the approach of bulky derivatizing agents. For highly congested reagents, this may lead to slower reaction rates or lower yields compared to unsubstituted 2-aminoquinoline.

Q3: What are the key parameters to consider when optimizing a derivatization reaction for 2-Quinolinamine, 8-ethyl-?

A3: Optimization of any derivatization reaction involves a systematic evaluation of several parameters:

  • Choice of Reagent: The reactivity and steric bulk of the acylating, sulfonylating, or alkylating agent are critical.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving both the substrate and the reagent. Common choices include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).

  • Base: For reactions that produce an acidic byproduct (e.g., HCl from acid chlorides), a base is required to neutralize the acid and drive the reaction to completion. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine.

  • Temperature: Reaction temperatures can range from 0 °C to reflux, depending on the reactivity of the starting materials. Lower temperatures are often used to control exothermic reactions and minimize side products.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion and to avoid degradation of the product.

Q4: How can I purify the derivatized product?

A4: Purification of the derivatized 2-Quinolinamine, 8-ethyl- will depend on the properties of the product. Common techniques include:

  • Column Chromatography: Silica gel chromatography is the most common method for purifying organic compounds. The choice of eluent will depend on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements or for separating complex mixtures, preparative HPLC is a powerful tool.[2] Cation-exchange chromatography can also be effective for purifying amine derivatives.[3][4]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Reagent Use a fresh bottle of the derivatizing agent. Acid chlorides and sulfonyl chlorides are particularly susceptible to hydrolysis.
Insufficient Base Ensure at least a stoichiometric amount of base is used, and consider using a stronger, non-nucleophilic base like DBU if needed.
Inappropriate Solvent Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, try a more polar aprotic solvent like DMF or DMSO.
Low Reaction Temperature Gradually increase the reaction temperature. Some derivatizations require heating to proceed at a reasonable rate.
Steric Hindrance If using a bulky derivatizing agent, consider switching to a smaller, more reactive alternative (e.g., an acid chloride instead of an anhydride).
Poor Quality Starting Material Verify the purity of your 2-Quinolinamine, 8-ethyl- starting material by NMR or LC-MS.
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Suggested Solution
Over-alkylation In N-alkylation reactions, the product can be more nucleophilic than the starting material, leading to di-alkylation. Use a 1:1 stoichiometry of amine to alkylating agent and consider a slower addition of the alkylating agent. Alternative methods like reductive amination can provide better control.
Reaction with Solvent Ensure the solvent is inert. For example, using an alcohol as a solvent with an acid chloride can lead to ester formation as a side product.
Side reactions with the quinoline ring While less common under standard derivatization conditions, highly reactive electrophiles could potentially interact with the quinoline ring. Using milder reaction conditions (lower temperature, less reactive derivatizing agent) can mitigate this.
Degradation of Product Prolonged reaction times or high temperatures can lead to product degradation. Monitor the reaction progress and work up the reaction as soon as the starting material is consumed.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Product and Starting Material have Similar Polarity Optimize the reaction to drive it to completion to minimize the amount of unreacted starting material. For chromatography, try a different solvent system or a different stationary phase (e.g., alumina).
Product is an Oil If the product is an oil and difficult to handle, try to form a salt (e.g., hydrochloride or trifluoroacetate) which may be a crystalline solid and easier to purify by recrystallization.
Residual Base or Reagent During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities and with a dilute base (e.g., saturated NaHCO3) to remove acidic impurities.
Streaking on TLC/Column The basicity of the quinoline nitrogen can cause streaking on silica gel. Adding a small amount of triethylamine (0.5-1%) to the chromatography eluent can improve the peak shape.

Experimental Protocols

The following are representative protocols for the derivatization of 2-Quinolinamine, 8-ethyl-. These should be considered as starting points and may require optimization.

Protocol 1: Acylation with an Acid Chloride (e.g., Benzoyl Chloride)
  • Dissolve Substrate: In a round-bottom flask, dissolve 2-Quinolinamine, 8-ethyl- (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add Base: Add triethylamine (1.2 equivalents) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Acylating Agent: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sulfonylation with a Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride)
  • Dissolve Substrate: In a round-bottom flask, dissolve 2-Quinolinamine, 8-ethyl- (1 equivalent) in anhydrous pyridine.

  • Cool Reaction: Cool the solution to 0 °C in an ice bath.

  • Add Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash: Wash the combined organic layers with 1M HCl (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables provide representative data for the derivatization of 2-aminoquinolines, which can be used as a reference for optimizing the derivatization of 2-Quinolinamine, 8-ethyl-.

Table 1: Acylation of 2-Amino-8-quinolinol with Various Carboxylic Acids [5][6][7]

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)
4-Methoxybenzoic acidEDCIDMAPiPr2NEt2460
Pivalic acidEDCIDMAPiPr2NEt2475
1-Adamantanecarboxylic acidEDCIDMAPiPr2NEt2482

Note: Yields are for the C8-ester in the case of 2-amino-8-quinolinol, but the conditions are relevant for N-acylation.

Table 2: Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides [8]

Sulfonyl ChlorideCatalystSolventTemperature (°C)Time (h)Yield (%)
Benzenesulfonyl chlorideCuI (10 mol%)Dioxane1001282
p-Toluenesulfonyl chlorideCuI (10 mol%)Dioxane1001285
Methanesulfonyl chlorideCuI (10 mol%)Dioxane1001275

Note: These are conditions for C-H sulfonylation directed by an 8-amino group, but the reagents and conditions are informative for N-sulfonylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve 2-Quinolinamine, 8-ethyl- in Solvent add_base Add Base prep_substrate->add_base cool Cool to 0 °C add_base->cool add_reagent Add Derivatizing Agent cool->add_reagent react Stir at Room Temp add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract & Wash quench->extract purify Purify by Chromatography extract->purify

Figure 1. General experimental workflow for the derivatization of 2-Quinolinamine, 8-ethyl-.

troubleshooting_guide start Low/No Product Yield check_reagents Are reagents fresh and pure? start->check_reagents check_conditions Are reaction conditions (temp, time, solvent) optimal? check_reagents->check_conditions Yes solution_reagents Use fresh, pure reagents. check_reagents->solution_reagents No check_stoichiometry Is stoichiometry of base and reagents correct? check_conditions->check_stoichiometry Yes solution_conditions Optimize temperature, time, and solvent. check_conditions->solution_conditions No side_reactions Are there side reactions or product degradation? check_stoichiometry->side_reactions Yes solution_stoichiometry Adjust stoichiometry. check_stoichiometry->solution_stoichiometry No solution_side_reactions Use milder conditions, monitor reaction closely. side_reactions->solution_side_reactions Yes end Consult further literature or technical support. side_reactions->end No

Figure 2. Troubleshooting logic for low product yield in derivatization reactions.

References

Minimizing degradation of 8-ethyl-2-quinolinamine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of 8-ethyl-2-quinolinamine during storage. The information is compiled from best practices for the storage of aromatic amines and data on related aminoquinoline compounds due to the limited specific data on 8-ethyl-2-quinolinamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of 8-ethyl-2-quinolinamine, leading to its degradation.

Issue Possible Cause Recommended Action
Discoloration of the sample (e.g., yellowing, browning) Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or a container protected from light. Ensure the container is tightly sealed.
Changes in solubility or physical appearance Hydrolysis from moisture absorption or formation of degradation products. Amines are known to be hygroscopic.Store the compound in a desiccator or a controlled low-humidity environment. Use of a dry, inert gas blanket can also prevent moisture exposure.
Inconsistent experimental results Degradation of the stock solution over time.Prepare fresh stock solutions for critical experiments. If a stock solution must be stored, it should be kept at a low temperature (see FAQs), protected from light, and for a limited duration. Perform a purity check (e.g., by HPLC) before use if the solution has been stored for an extended period.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products.Review storage conditions immediately. If degradation is suspected, the material should be re-purified or a new batch should be used. Consider performing a stability study under your specific storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 8-ethyl-2-quinolinamine?

A1: For long-term stability, solid 8-ethyl-2-quinolinamine should be stored in a cool, dark, and dry environment.[1][2] It is recommended to store the compound at temperatures below 30°C (86°F) in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1] Using a desiccator will protect it from moisture, as amines can be hygroscopic.[1]

Q2: How should I store solutions of 8-ethyl-2-quinolinamine?

A2: Solutions are generally less stable than the solid compound. If you need to store a solution, use a high-purity, dry, aprotic solvent. Store the solution in a tightly capped amber vial at a low temperature, such as in a refrigerator (2-8°C) or freezer (-20°C). For long-term storage, freezing at -70°C is advisable.[3] It is crucial to minimize freeze-thaw cycles.[3]

Q3: What are the primary degradation pathways for 8-ethyl-2-quinolinamine?

A3: While specific data for 8-ethyl-2-quinolinamine is not available, based on related aminoquinolines, the primary degradation pathways are likely to be:

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of colored byproducts.[4]

  • Photodegradation: Exposure to UV or visible light can induce degradation.[5][6] Studies on other quinoline derivatives have shown that light can cause significant degradation.[5][6]

  • Hydrolysis: Although generally less reactive towards hydrolysis than esters or amides, the amino group can be affected by moisture, especially under non-neutral pH conditions.

Q4: How can I detect and quantify the degradation of 8-ethyl-2-quinolinamine?

A4: Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a common and effective method for assessing the purity of quinoline derivatives and quantifying degradation products.[7] A reversed-phase C18 column with a UV detector is a typical setup.

  • Spectrophotometry: UV-Vis spectrophotometry can be used to monitor changes in the absorption spectrum that may indicate degradation.[8]

  • Electroanalytical Methods: Techniques like voltammetry can also be used for the quantification of quinoline-based compounds.[8]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general method to assess the stability of 8-ethyl-2-quinolinamine.

1. Objective: To quantify the purity of 8-ethyl-2-quinolinamine and detect the presence of degradation products.

2. Materials:

  • 8-ethyl-2-quinolinamine sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Trifluoroacetic acid (TFA) or formic acid
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
  • HPLC system with a UV detector

3. Method:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A typical gradient could be starting with 95% A and 5% B, ramping to 100% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions. The exact gradient should be optimized for the specific sample.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Based on the UV-Vis spectrum of 8-ethyl-2-quinolinamine (a common detection wavelength for quinolines is around 225-254 nm).[7]
  • Injection Volume: 10 µL
  • Sample Preparation: Prepare a stock solution of 8-ethyl-2-quinolinamine in the mobile phase B at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to an appropriate working concentration (e.g., 10-100 µg/mL).

4. Data Analysis:

  • Integrate the peak area of 8-ethyl-2-quinolinamine and any new peaks that appear over time.
  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product.

Visualizations

degradation_pathway A 8-Ethyl-2-quinolinamine B Oxidized Products (e.g., quinone-imines, dimers) A->B O2, Light C Photodegradation Products (e.g., hydroxylated derivatives) A->C UV/Visible Light D Hydrolysis Products (minor pathway) A->D H2O

Caption: Inferred degradation pathways for 8-ethyl-2-quinolinamine.

experimental_workflow cluster_storage Storage Conditions cluster_sampling Time Points cluster_analysis Analysis S1 Ambient Light & Temp T0 T = 0 S1->T0 S2 Dark, Refrigerated S2->T0 S3 Dark, Inert Gas, -20°C S3->T0 A1 Sample Preparation T0->A1 T1 T = 1 week T1->A1 T2 T = 1 month T2->A1 T3 T = 3 months T3->A1 A2 HPLC Analysis A1->A2 A3 Data Interpretation A2->A3

Caption: Workflow for a stability study of 8-ethyl-2-quinolinamine.

References

Technical Support Center: Enhancing the Biological Activity of 2-Quinolinamine, 8-ethyl- through Structural Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the biological activity of 2-Quinolinamine, 8-ethyl- and its derivatives. The information is based on established knowledge of quinoline-based compounds and their structure-activity relationships (SAR).

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of quinoline-based compounds that could be relevant for 2-Quinolinamine, 8-ethyl-?

A1: Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] Depending on the substitutions on the quinoline core, these compounds have shown potential as:

  • Antimicrobial agents: Effective against various bacterial and fungal strains.[1][3]

  • Anticancer agents: Exhibiting inhibitory activity against various cancer cell lines and key signaling molecules like VEGFR-2.[4]

  • Antineurodegenerative agents: Showing promise in the context of diseases like Alzheimer's and Parkinson's due to their metal-chelating and antioxidant properties.[5]

  • Anti-inflammatory agents. [3]

  • Kinase inhibitors: Modulating the activity of various kinases involved in cellular signaling.

The biological activity of 2-Quinolinamine, 8-ethyl- would need to be determined experimentally, but these areas represent promising starting points for investigation.

Q2: What general strategies can be employed to enhance the biological activity of 2-Quinolinamine, 8-ethyl-?

A2: Enhancing biological activity typically involves structural modifications to optimize the compound's interaction with its biological target and improve its pharmacokinetic properties. Key strategies based on the structure-activity relationships of related quinoline compounds include:

  • Substitution at the 2-amino group: Introducing different functional groups on the amino moiety can significantly impact activity. For instance, the formation of amides or Schiff bases can modulate the compound's electronic and steric properties.[6][7]

  • Modification of the 8-ethyl group: Altering the length and bulkiness of the alkyl chain at the 8-position can influence lipophilicity and binding affinity.[8]

  • Substitution on the quinoline ring: Introducing substituents like halogens, hydroxyl groups, or methoxy groups at various positions on the quinoline core can alter the electronic distribution and provide new interaction points with the target.[8]

  • Hybridization with other pharmacophores: Combining the 2-quinolinamine scaffold with other known bioactive molecules can lead to hybrid compounds with enhanced or dual activity.[9]

Q3: I am observing poor solubility of my synthesized 2-Quinolinamine, 8-ethyl- derivatives. What can I do?

A3: Poor aqueous solubility is a common challenge with heterocyclic compounds. Consider the following troubleshooting steps:

  • Introduce polar functional groups: Adding hydrophilic groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups to the parent molecule can improve solubility.

  • Salt formation: If your compound has a basic nitrogen (like the 2-amino group), forming a salt (e.g., hydrochloride salt) can significantly increase aqueous solubility.

  • Formulation strategies: For in vitro assays, using co-solvents like DMSO or formulating the compound with solubilizing agents can be effective. However, be mindful of the potential toxicity of these agents to the biological system.

Troubleshooting Guides

Problem: Low Yield During Synthesis of 2-Quinolinamine, 8-ethyl- Derivatives
Potential Cause Troubleshooting Steps
Inappropriate reaction conditions Optimize reaction temperature, time, and solvent. Some common synthetic routes for quinolines include the Skraup, Doebner-von Miller, and Friedländer syntheses, each with specific optimal conditions.[2]
Poor choice of catalyst If using a metal-catalyzed reaction, screen different catalysts and ligands to improve efficiency.[1][2]
Starting material quality Ensure the purity of your starting 2-Quinolinamine, 8-ethyl- and other reagents. Impurities can interfere with the reaction.
Product degradation The quinoline ring can be sensitive to strongly acidic or basic conditions. Consider using milder reaction conditions if you suspect product degradation.
Problem: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Compound precipitation Visually inspect your assay plates for any signs of compound precipitation. If observed, refer to the solubility troubleshooting guide (FAQ Q3).
Compound instability Some quinoline derivatives may be unstable in aqueous buffer solutions over time. Prepare fresh stock solutions and minimize the time between compound dilution and assay execution.
Interaction with assay components Your compound might be interacting with components of the assay medium or detection reagents, leading to false positive or false negative results. Run appropriate controls, such as testing the compound in the absence of the biological target.
Variability in cell-based assays Ensure consistent cell passage number, seeding density, and growth conditions. Cell health can significantly impact assay reproducibility.

Experimental Protocols

General Protocol for Evaluating Antimicrobial Activity (Broth Microdilution Method)
  • Prepare bacterial/fungal inoculum: Culture the desired microbial strain overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare compound dilutions: Perform serial dilutions of your 2-Quinolinamine, 8-ethyl- derivatives in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the microbial strain (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

General Protocol for VEGFR-2 Kinase Inhibition Assay
  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

  • Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and a detection reagent that specifically recognizes the phosphorylated substrate.

  • Procedure:

    • Add the VEGFR-2 enzyme, the substrate, and your test compound to the wells of a microtiter plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence or absorbance), which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the kinase activity).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start 2-Quinolinamine, 8-ethyl- modification Structural Modification (e.g., Amidation, Alkylation) start->modification purification Purification (Chromatography) modification->purification characterization Characterization (NMR, MS) purification->characterization screening Primary Screening (e.g., Antimicrobial, Anticancer) characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->modification Iterative Design admet ADMET Profiling sar->admet lead Lead Compound admet->lead

Caption: Drug discovery workflow for 2-Quinolinamine, 8-ethyl- derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Nuclear Translocation & Gene Expression inhibitor 2-Quinolinamine Derivative (Potential Inhibitor) inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition point.

logical_relationship cluster_mods Structural Modifications cluster_properties Anticipated Effects on Properties cluster_activity Potential Biological Outcome parent 2-Quinolinamine, 8-ethyl- mod1 Substitution at 2-amino group parent->mod1 mod2 Modification of 8-ethyl group parent->mod2 mod3 Ring Substitution parent->mod3 prop2 Modified Electronic Properties mod1->prop2 prop3 New H-bonding Capabilities mod1->prop3 prop1 Altered Lipophilicity mod2->prop1 mod3->prop1 mod3->prop2 mod3->prop3 prop4 Improved Target Binding prop1->prop4 prop2->prop4 prop3->prop4 activity Enhanced Biological Activity prop4->activity

Caption: Logic diagram for enhancing biological activity through structural modification.

References

Technical Support Center: Addressing Off-Target Effects of Dasatinib in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Dasatinib in cellular assays. Dasatinib is a potent tyrosine kinase inhibitor (TKI) targeting BCR-ABL and SRC family kinases, but it also interacts with other kinases and signaling pathways, which can lead to unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and major off-target kinases of Dasatinib?

A1: Dasatinib is a multi-targeted kinase inhibitor. Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, and PDGFRβ. However, it also inhibits other kinases with varying potency, which can lead to off-target effects. A summary of its inhibitory profile is provided in the table below.

Q2: I'm observing unexpected changes in cell morphology and adhesion after Dasatinib treatment. What could be the cause?

A2: Unexpected alterations in cell shape, adhesion, and migration are often linked to Dasatinib's off-target inhibition of LIM domain kinase 1 (LIMK1). Inhibition of LIMK1 leads to decreased phosphorylation of its substrate, cofilin. This results in alterations to the actin cytoskeleton, which can manifest as the morphological changes you are observing. We recommend performing a Western blot to check the phosphorylation status of cofilin.

Q3: My melanoma cell line with a c-Kit mutation shows an initial response to Dasatinib, but then appears to become resistant, especially at higher concentrations. Why is this happening?

A3: This paradoxical effect in c-Kit mutant melanoma can be due to an off-target effect of Dasatinib that stimulates its own resistance mechanism.[1][2][3] Dasatinib can activate the CRTC3/MITF/Bcl-2 pathway, leading to the upregulation of the anti-apoptotic protein Bcl-2.[1][2][3] This can counteract the pro-apoptotic effects of c-Kit inhibition. To investigate this, you can perform a Western blot to assess the protein levels of MITF and Bcl-2 after Dasatinib treatment.

Q4: I am studying osteoblast differentiation and see an unexpected increase in differentiation markers after Dasatinib treatment. Is this a known effect?

A4: Yes, this is a documented off-target effect. Dasatinib can promote osteoblast differentiation by inhibiting Platelet-Derived Growth Factor Receptor (PDGFR) signaling in osteoblasts.[4][5] Inhibition of PDGFR signaling can activate bone formation pathways. You can investigate this further by examining the phosphorylation status of PDGFR and downstream signaling proteins like Akt.

Data Presentation

Table 1: Dasatinib Kinase Inhibition Profile

Target FamilyKinaseIC50 (nM)On-Target/Off-Target
On-Target ABL1<1On-Target
SRC0.8On-Target
LCK1.1On-Target
YES10.6On-Target
FYN0.4On-Target
Off-Target KIT79Off-Target
PDGFRβ28Off-Target
LIMK1~200Off-Target
EPHA21.6Off-Target
DDR12.5Off-Target
BTK6.2Off-Target

Note: IC50 values can vary depending on the assay conditions. This table provides a summary of reported values for comparison.

Troubleshooting Guides

Problem: Unexpected Changes in Cell Morphology and Cytoskeleton

Symptoms:

  • Cells appear flattened, elongated, or have altered adhesion properties after Dasatinib treatment.

  • Unexpected results in cell migration or invasion assays.

Possible Cause:

  • Off-target inhibition of the LIMK1/cofilin signaling pathway, leading to altered actin dynamics.

Troubleshooting Workflow:

G A Observe Unexpected Morphological Changes B Hypothesize Off-Target Effect on Cytoskeleton A->B C Western Blot for p-Cofilin and Cofilin B->C D Quantify p-Cofilin/Cofilin Ratio C->D E Decreased Ratio Confirms LIMK1 Inhibition D->E Ratio Decreased G No Change in Ratio D->G No Change F Consider Alternative Inhibitor with Different Off-Target Profile E->F H Investigate Other Off-Target Pathways G->H

Caption: Troubleshooting workflow for unexpected morphological changes.

Experimental Protocol: Western Blot for Phospho-Cofilin

  • Cell Lysis:

    • Treat cells with Dasatinib (e.g., 100 nM for 24 hours) and a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-cofilin (Ser3) and total cofilin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an ECL substrate and image the blot.

    • Quantify band intensities to determine the ratio of phospho-cofilin to total cofilin.

Problem: Paradoxical Resistance in c-Kit Mutant Melanoma Cells

Symptoms:

  • Initial sensitivity to low concentrations of Dasatinib, followed by reduced efficacy or resistance at higher, clinically relevant concentrations in melanoma cells with activating c-Kit mutations.

Possible Cause:

  • Dasatinib-induced activation of the CRTC3/MITF/Bcl-2 survival pathway.[1][2][3]

Troubleshooting Workflow:

G A Observe Paradoxical Resistance in Melanoma Cells B Hypothesize Activation of MITF/Bcl-2 Survival Pathway A->B C Western Blot for MITF and Bcl-2 B->C D Quantify Protein Levels C->D E Increased Levels Confirm Pathway Activation D->E Levels Increased G No Change in Levels D->G No Change F Consider Co-treatment with a Bcl-2 Inhibitor (e.g., Venetoclax) E->F H Investigate Other Resistance Mechanisms G->H

Caption: Troubleshooting workflow for paradoxical resistance in melanoma.

Experimental Protocol: Western Blot for MITF and Bcl-2

  • Cell Treatment and Lysis:

    • Treat c-Kit mutant melanoma cells with a dose-range of Dasatinib (e.g., 10 nM to 1 µM) for 48-72 hours.

    • Lyse cells as described in the previous protocol.

  • Protein Quantification, SDS-PAGE, and Transfer:

    • Follow the same procedure as outlined above.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in TBST.

    • Incubate with primary antibodies against MITF, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Incubate with appropriate secondary antibodies.

  • Detection and Analysis:

    • Detect and quantify protein levels relative to the loading control.

Problem: Unexplained Increase in Osteoblast Differentiation

Symptoms:

  • Increased alkaline phosphatase (ALP) activity, mineralization, or expression of osteogenic markers (e.g., RUNX2, Osteocalcin) in osteoblast or mesenchymal stem cell cultures treated with Dasatinib.

Possible Cause:

  • Off-target inhibition of PDGFR signaling by Dasatinib, which is known to promote osteoblast differentiation.[4][5]

Troubleshooting Workflow:

G A Observe Increased Osteoblast Differentiation B Hypothesize Inhibition of PDGFR Signaling A->B C Western Blot for p-PDGFRβ and p-Akt B->C D Quantify Phosphorylation Levels C->D E Decreased Phosphorylation Confirms PDGFR Inhibition D->E Phosphorylation Decreased G No Change in Phosphorylation D->G No Change F Acknowledge Off-Target Effect in Data Interpretation E->F H Investigate Other Pro-Osteogenic Off-Target Effects G->H

Caption: Troubleshooting workflow for increased osteoblast differentiation.

Experimental Protocol: Western Blot for Phospho-PDGFRβ and Phospho-Akt

  • Cell Culture and Treatment:

    • Culture osteoblasts or mesenchymal stem cells in osteogenic differentiation medium.

    • Treat cells with Dasatinib (e.g., 50 nM for 6 hours) with and without PDGF-BB stimulation.

  • Cell Lysis and Protein Quantification:

    • Lyse cells and quantify protein as previously described.

  • SDS-PAGE, Transfer, and Blocking:

    • Perform SDS-PAGE and transfer. Block with 5% BSA in TBST.

  • Antibody Incubation:

    • Incubate with primary antibodies against phospho-PDGFRβ (Tyr751), total PDGFRβ, phospho-Akt (Ser473), and total Akt.

  • Detection and Analysis:

    • Detect and quantify the phosphorylation status of PDGFRβ and Akt.

Signaling Pathway Diagrams

LIMK1_Cofilin_Pathway Dasatinib Dasatinib LIMK1 LIMK1 Dasatinib->LIMK1 pCofilin p-Cofilin (Inactive) LIMK1->pCofilin P Cofilin Cofilin Actin_Severing Actin Filament Severing Cofilin->Actin_Severing pCofilin->Cofilin -P Actin_Dynamics Altered Actin Dynamics Actin_Severing->Actin_Dynamics Morphology Changes in Cell Morphology & Adhesion Actin_Dynamics->Morphology

Caption: Dasatinib's off-target inhibition of the LIMK1/Cofilin pathway.

cKit_Resistance_Pathway Dasatinib Dasatinib cKit Mutant c-Kit Dasatinib->cKit SIK2 SIK2 Dasatinib->SIK2 Proliferation Cell Proliferation cKit->Proliferation Apoptosis Apoptosis cKit->Apoptosis pCRTC3 p-CRTC3 (Inactive) SIK2->pCRTC3 P CRTC3 CRTC3 CREB CREB CRTC3->CREB pCRTC3->CRTC3 -P MITF MITF Transcription CREB->MITF Bcl2 Bcl-2 Expression MITF->Bcl2 Bcl2->Apoptosis

Caption: Paradoxical resistance to Dasatinib in c-Kit mutant melanoma.

PDGFR_Osteoblast_Pathway Dasatinib Dasatinib PDGFR PDGFR Dasatinib->PDGFR PDGF PDGF PDGF->PDGFR PI3K PI3K PDGFR->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Differentiation Osteoblast Differentiation Akt->Differentiation

Caption: Dasatinib's effect on PDGFR signaling in osteoblasts.

References

Technical Support Center: Synthesis of 2-Quinolinamine, 8-ethyl- for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2-Quinolinamine, 8-ethyl- for preclinical studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis and scale-up of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-Quinolinamine, 8-ethyl-, particularly when transitioning to a larger scale.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst activity. - Degradation of starting materials or product.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. A temperature screening study is recommended. - Ensure the catalyst is fresh and of high purity. Consider screening alternative catalysts (e.g., different Lewis or Brønsted acids). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Formation of Impurities - Side reactions due to high temperatures. - Presence of moisture or air. - Non-selective reaction. - Impure starting materials.- Lower the reaction temperature and extend the reaction time. - Use anhydrous solvents and reagents. - Re-evaluate the chosen synthetic route; a different strategy might offer better selectivity. For instance, the Friedländer synthesis can sometimes lead to regioselectivity issues with unsymmetrical ketones.[1] - Purify all starting materials before use.
Difficulty in Product Isolation/Purification - Product is an oil or low-melting solid. - Product is highly soluble in the work-up solvents. - Co-elution of impurities during chromatography.- If the product is an oil, try to form a salt (e.g., hydrochloride salt) to induce crystallization. - Use a different solvent system for extraction. - Optimize the chromatographic conditions (e.g., change the solvent gradient, use a different stationary phase).
Poor Solubility of Starting Materials - Inappropriate solvent choice. - High concentration of reactants.- Screen a variety of solvents to find one with optimal solubility for all reactants. - Perform the reaction at a lower concentration. This may require a longer reaction time.
Exothermic Reaction Leading to Runaway - Poor heat dissipation at a larger scale. - Rapid addition of reagents.- Use a reactor with efficient heat exchange capabilities. - Add reagents dropwise or in portions, monitoring the internal temperature closely. - Consider a solvent with a higher boiling point to better absorb the heat generated.
Inconsistent Results Between Batches - Variation in the quality of raw materials. - Inconsistent reaction conditions (temperature, time, stirring). - Human error.- Source high-purity, well-characterized starting materials from a reliable supplier. - Implement strict process controls using automated laboratory reactors. - Develop and adhere to a detailed Standard Operating Procedure (SOP).

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for 2-Quinolinamine, 8-ethyl- on a gram scale?

A common and adaptable method for the synthesis of 2-substituted quinolines is the Friedländer synthesis.[1][2] This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For 2-Quinolinamine, 8-ethyl-, a plausible route is the reaction of 2-amino-3-ethylacetophenone with a suitable reagent like cyanoacetamide in the presence of a base.

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to observe the consumption of starting materials and the formation of the product.

Q3: What are the critical parameters to control during scale-up?

During scale-up, the most critical parameters to control are:

  • Temperature: Exothermic reactions can become difficult to control on a larger scale.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and consistent heat distribution.

  • Rate of addition of reagents: Slow and controlled addition of reagents is often necessary to manage the reaction rate and temperature.

  • Work-up and purification: The methods used for extraction, washing, and purification may need to be adapted for larger volumes.

Q4: What are the common safety precautions to take during this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

  • Many organic solvents are flammable; avoid open flames and sources of ignition.

  • Some reagents, particularly catalysts and bases, can be corrosive or toxic. Handle them with care and consult the Safety Data Sheet (SDS) before use.

Q5: How can I ensure the purity of the final compound for preclinical studies?

For preclinical studies, high purity of the active pharmaceutical ingredient (API) is essential. The final compound should be purified by column chromatography, and its purity should be assessed by multiple analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Experimental Protocol: Proposed Synthesis of 2-Quinolinamine, 8-ethyl-

This protocol is based on the general principles of the Friedländer synthesis and is a starting point for optimization.

Materials:

  • 2-amino-3-ethylacetophenone

  • Cyanoacetamide

  • Potassium tert-butoxide (KOtBu)

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-3-ethylacetophenone (1 equivalent) in toluene, add cyanoacetamide (1.2 equivalents).

  • Add potassium tert-butoxide (2 equivalents) portion-wise at room temperature while stirring.[3]

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by HPLC, MS, and NMR.

Data Presentation: Hypothetical Reaction Optimization

The following table summarizes hypothetical data from an optimization study for the synthesis of 2-Quinolinamine, 8-ethyl-.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC, %)
1KOtBu (1.5)Toluene8066592
2KOtBu (2.0)Toluene8047895
3KOtBu (2.0)Dioxane8047294
4NaOEt (2.0)EthanolReflux85588
5KOtBu (2.0)Toluene10027590 (with impurities)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Reactant Mixing (2-amino-3-ethylacetophenone, cyanoacetamide, KOtBu in Toluene) B 2. Reaction (80-90 °C, 4-6 h) A->B Heat C 3. Quenching (Addition of Water) B->C D 4. Extraction (Ethyl Acetate) C->D E 5. Drying and Concentration D->E F 6. Column Chromatography E->F G 7. Characterization (HPLC, MS, NMR) F->G H H G->H Final Product: 2-Quinolinamine, 8-ethyl-

Caption: Synthetic workflow for 2-Quinolinamine, 8-ethyl-.

Proposed Signaling Pathway Interaction (Hypothetical)

As the specific biological target of 2-Quinolinamine, 8-ethyl- is not defined, a hypothetical interaction with a generic kinase signaling pathway, a common target for quinoline-based molecules, is presented.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Quinolinamine, 8-ethyl- Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.

References

Technical Support Center: Enhancing the Oral Bioavailability of 2-Quinolinamine, 8-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of 2-Quinolinamine, 8-ethyl-, a compound representative of poorly soluble weak bases.

Section 1: Strategy Selection for Bioavailability Enhancement

Before initiating formulation development, it is crucial to select an appropriate strategy based on the physicochemical properties of 2-Quinolinamine, 8-ethyl- and the desired product profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the anticipated poor oral bioavailability of 2-Quinolinamine, 8-ethyl-?

A1: The chemical structure of 2-Quinolinamine, 8-ethyl- suggests it is a weakly basic and lipophilic compound. Such molecules often exhibit low aqueous solubility, which is a primary reason for poor oral bioavailability.[1] The absorption of a drug from a solid dosage form after oral administration depends on its release, dissolution, and permeation across the gastrointestinal tract.[2] For poorly soluble drugs, the dissolution rate is often the rate-limiting step for absorption.

Q2: Which bioavailability enhancement strategies are most suitable for a poorly soluble, weakly basic compound like 2-Quinolinamine, 8-ethyl-?

A2: Several "enabling" formulation strategies can be employed. The most common and effective for this type of compound include:

  • Nanonization (Nanosuspensions): Reducing particle size to the sub-micron range dramatically increases the surface area, leading to a higher dissolution rate.[3]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution.[4][5]

  • Lipid-Based Formulations (e.g., SEDDS): These formulations present the drug in a solubilized state in the gastrointestinal tract, which can enhance absorption.[6]

Q3: How do I choose between these different strategies?

A3: The choice depends on several factors including the drug's physicochemical properties (e.g., melting point, logP), the required dose, and stability considerations. The following decision-making workflow can guide your selection.

Logical Relationship Diagram: Strategy Selection Workflow

G Start Start: Poorly Soluble 2-Quinolinamine, 8-ethyl- Thermo Is the compound thermolabile? Start->Thermo ASD_Solvent Amorphous Solid Dispersion (Solvent-based method) Thermo->ASD_Solvent Yes ASD_Melt Amorphous Solid Dispersion (Melt-based method) Thermo->ASD_Melt No Dose High Dose Required? LipidSol Good Lipid/Surfactant Solubility? Dose->LipidSol No Nano Nanosuspension Dose->Nano Yes LipidSol->Nano No SEDDS Lipid-Based Formulation (e.g., SEDDS) LipidSol->SEDDS Yes ASD_Solvent->Dose Consider... ASD_Melt->Dose Consider...

Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.

Section 2: Nanonization via Wet Media Milling

This section focuses on creating a nanosuspension of 2-Quinolinamine, 8-ethyl- to improve its dissolution rate.

Troubleshooting Guide: Nanosuspension Formulation
Issue Potential Cause(s) Recommended Solution(s)
Inadequate particle size reduction Insufficient milling time or energy.Increase milling duration or speed. Optimize the size and density of milling media.
High viscosity of the suspension.Decrease the concentration of viscosity-enhancing stabilizers or dilute the suspension.
Particle aggregation or Ostwald ripening during milling or storage Ineffective stabilizer or insufficient concentration.[7]Screen different types or combinations of stabilizers (e.g., steric and electrostatic). Increase stabilizer concentration.[8]
High solubility of the drug in the dispersion medium.Consider using a different, less-solubilizing dispersion medium if possible.
Contamination from milling media Abrasion of milling beads.Use high-density, low-abrasion media (e.g., yttria-stabilized zirconia). Optimize milling parameters to reduce mechanical stress.
Foaming during milling High shear and presence of surfactants.Add a small amount of a suitable antifoaming agent. Optimize the filling volume of the milling chamber.[8]
Experimental Protocol: Preparation of a Nanosuspension
  • Screening for Stabilizers: a. Prepare stock solutions of various stabilizers (e.g., HPMC, PVP, Poloxamer 188, Tween 80) in purified water at 1% (w/v). b. Add an excess amount of 2-Quinolinamine, 8-ethyl- to each stabilizer solution. c. Shake for 48 hours at room temperature. d. Centrifuge and analyze the supernatant to determine the drug's solubility. Select the stabilizer(s) that provide the highest solubility.

  • Preparation of the Pre-suspension: a. Disperse 5% (w/v) of 2-Quinolinamine, 8-ethyl- in an aqueous solution containing the selected stabilizer(s) (e.g., 0.5% HPMC and 0.5% Tween 80).[9] b. Stir the mixture with a magnetic stirrer for 30 minutes to ensure the drug is well-wetted.

  • Wet Media Milling: a. Transfer the pre-suspension to a milling chamber containing yttria-stabilized zirconium oxide beads (0.5 mm diameter). b. Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours), ensuring the temperature is controlled to prevent drug degradation. c. Periodically withdraw samples to monitor particle size reduction using a dynamic light scattering (DLS) instrument. d. Continue milling until the desired particle size (e.g., < 200 nm) is achieved.

  • Characterization: a. Measure the final particle size, polydispersity index (PDI), and zeta potential. b. Assess the drug for any changes in its crystalline form using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). c. Determine drug content using a validated HPLC method.

Representative Data: Nanosuspension Performance
Parameter Unprocessed Drug Nanosuspension
Particle Size (Z-average) > 50 µm185 nm
Aqueous Solubility (pH 6.8) 0.5 µg/mL15 µg/mL (Apparent)
Dissolution Rate (% dissolved in 30 min) < 5%> 90%
Relative Bioavailability (in rats) 100% (Reference)450%

Section 3: Amorphous Solid Dispersions (ASDs)

This section provides guidance on improving the bioavailability of 2-Quinolinamine, 8-ethyl- by creating an amorphous solid dispersion.

Troubleshooting Guide: Solid Dispersion Formulation
Issue Potential Cause(s) Recommended Solution(s)
Drug recrystallization during storage The amorphous form is thermodynamically unstable.[10]Select a polymer with a high glass transition temperature (Tg) and specific interactions (e.g., hydrogen bonding) with the drug.[10]
High humidity or temperature during storage.Store the ASD in a tightly sealed container with a desiccant at controlled room temperature.
Phase separation Poor miscibility between the drug and the polymer.Choose a polymer in which the drug has good solubility. Reduce the drug loading in the dispersion.
Poor dissolution or "gelling" The polymer forms a viscous layer upon hydration, trapping the drug.Use a lower molecular weight grade of the polymer. Incorporate a superdisintegrant into the final dosage form.[11]
Incomplete solvent removal (solvent evaporation method) Inadequate drying time or temperature.Increase the secondary drying time or temperature (while staying below the Tg of the ASD). Use a high vacuum.
Experimental Protocol: Preparation of an ASD by Solvent Evaporation
  • Polymer and Solvent Selection: a. Determine the solubility of 2-Quinolinamine, 8-ethyl- in various pharmaceutically acceptable polymers (e.g., PVP K30, HPMC, Soluplus®) and volatile organic solvents (e.g., methanol, acetone, dichloromethane).[12] b. Select a polymer and a common solvent in which both the drug and polymer are highly soluble.

  • Preparation of the Solid Dispersion: a. Prepare a solution by dissolving the drug and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio) in the chosen solvent.[13][14] b. Ensure complete dissolution by stirring or sonication. c. Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). d. A thin film of the solid dispersion will form on the flask wall.

  • Post-Processing: a. Further dry the resulting film in a vacuum oven for 24-48 hours to remove any residual solvent. b. Scrape the dried film and pulverize it into a fine powder using a mortar and pestle. c. Sieve the powder to obtain a uniform particle size.

  • Characterization: a. Confirm the amorphous nature of the drug in the dispersion using DSC (absence of a melting peak) and XRPD (presence of a halo pattern). b. Perform in vitro dissolution testing in a relevant medium (e.g., simulated gastric and intestinal fluids) to assess the improvement in dissolution rate. c. Evaluate the physical stability of the ASD under accelerated conditions (e.g., 40°C/75% RH).

Representative Data: Solid Dispersion Performance
Parameter Crystalline Drug Solid Dispersion (1:3 Drug:PVP K30)
Physical State CrystallineAmorphous
Aqueous Solubility (pH 6.8) 0.5 µg/mL85 µg/mL (Apparent)
Dissolution (% dissolved in 30 min) < 5%> 80%
Cmax (ng/mL) in Rats 150750
AUC (ng*h/mL) in Rats 12006000

Section 4: Self-Emulsifying Drug Delivery Systems (SEDDS)

This section details the use of lipid-based formulations to enhance the absorption of 2-Quinolinamine, 8-ethyl-.

Troubleshooting Guide: SEDDS Formulation
Issue Potential Cause(s) Recommended Solution(s)
Poor self-emulsification or large droplet size Inappropriate ratio of oil, surfactant, and cosurfactant.Systematically vary the component ratios using a ternary phase diagram to identify the optimal self-emulsifying region.
Insufficient surfactant concentration or incorrect HLB value.Increase the surfactant concentration (typically 30-60% w/w).[6] Screen surfactants with different HLB values.
Drug precipitation upon dilution in aqueous media The drug is poorly soluble in the formed emulsion.Incorporate a co-solvent or a polymeric precipitation inhibitor (e.g., HPMC) to create a supersaturable SEDDS (S-SEDDS).[15]
The formulation's solubilization capacity is exceeded.Reduce the drug loading in the formulation.
Physical instability (phase separation) during storage Imbalance in the formulation components.Re-optimize the formulation using a phase diagram. Ensure all components are completely miscible.[16]
Capsule incompatibility (leakage or shell softening) The excipients are incompatible with the gelatin capsule shell.Screen different grades of capsule shells (e.g., hard gelatin vs. HPMC). Consider solidifying the SEDDS by adsorbing it onto a solid carrier.[17]
Experimental Protocol: Formulation of a SEDDS
  • Excipient Solubility Screening: a. Determine the saturation solubility of 2-Quinolinamine, 8-ethyl- in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants/co-solvents (e.g., Transcutol HP, PEG 400). b. Select the excipients that show the highest solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams: a. Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. b. For each formulation, add a small volume (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring. c. Visually assess the self-emulsification performance, grading it from "good" (rapidly forming a clear or bluish-white emulsion) to "poor" (milky, slow-forming emulsion with phase separation). d. Plot the results on a ternary phase diagram to identify the optimal self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS: a. Select a ratio from the optimal region of the phase diagram. b. Add the required amount of 2-Quinolinamine, 8-ethyl- to the pre-concentrate of oil, surfactant, and co-surfactant. c. Gently heat (if necessary) and vortex until a clear, homogenous solution is formed.

  • Characterization: a. Evaluate the self-emulsification time and efficiency upon dilution. b. Measure the resulting droplet size and PDI using DLS. A smaller droplet size (<200 nm) is generally preferred.[18] c. Assess the formulation's robustness to dilution and changes in pH. d. Perform stability tests, including centrifugation and freeze-thaw cycles, to check for phase separation or drug precipitation.[18]

Representative Data: SEDDS Performance
Parameter Aqueous Suspension SEDDS Formulation
Physical Form Solid suspensionClear oily liquid
Dispersion in Water Poorly wetted particlesSpontaneously forms nanoemulsion
Droplet Size upon Dilution N/A150 nm
Drug Release in SIF (% in 30 min) < 10%> 95%
Relative Bioavailability (in dogs) 100% (Reference)550%

Section 5: In Vitro and In Vivo Testing Workflow

A systematic workflow is essential for evaluating the performance of your developed formulations and establishing an in vitro-in vivo correlation (IVIVC).

Diagram: Formulation Development and Testing Workflow

G cluster_0 Formulation Development cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Correlation & Optimization Formulate Select & Prepare Formulation (Nano, ASD, SEDDS) PhysChem Physicochemical Characterization (DSC, XRPD, Particle Size) Formulate->PhysChem Dissolution In Vitro Dissolution (Biorelevant Media) PhysChem->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability PK_Study Preclinical PK Study (e.g., Rat Model) Permeability->PK_Study Data_Analysis Calculate PK Parameters (Cmax, Tmax, AUC) PK_Study->Data_Analysis IVIVC Establish IVIVC Data_Analysis->IVIVC Optimize Optimize Formulation IVIVC->Optimize Optimize->Formulate Iterate

Caption: General workflow for formulation development, testing, and optimization.

Protocol: Caco-2 Permeability Assay

This assay predicts the intestinal permeability of a compound.[19][20]

  • Cell Culture: a. Seed Caco-2 cells onto permeable Transwell® filter inserts and culture for 21-28 days until a differentiated, polarized monolayer is formed.[21] b. Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the test formulation (dissolved in transport buffer) to the apical (A) donor compartment. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) receiver compartment. d. Analyze the samples by LC-MS/MS to quantify the amount of drug that has permeated.

  • Efflux Assessment (Basolateral to Apical - B to A): a. To assess if the drug is a substrate for efflux transporters (like P-glycoprotein), perform the permeability measurement in the reverse direction (B to A). b. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[22]

Protocol: In Vivo Pharmacokinetic Study in Rats

This study determines the in vivo performance of the formulation.

  • Animal Preparation: a. Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins for blood sampling. b. Fast the animals overnight (with free access to water) before dosing.[23]

  • Dosing: a. Administer the developed formulation (e.g., nanosuspension, reconstituted ASD powder, or liquid SEDDS) and a control (aqueous suspension of the unprocessed drug) to different groups of rats via oral gavage. b. Administer an intravenous dose of the drug (solubilized in a suitable vehicle) to a separate group to determine absolute bioavailability.

  • Blood Sampling: a. Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.[24]

  • Sample Analysis and Pharmacokinetic Calculation: a. Separate the plasma by centrifugation and analyze the drug concentration using a validated LC-MS/MS method. b. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).[25]

References

Validation & Comparative

The Efficacy of 2-Quinolinamine, 8-ethyl- in Comparison to Other Quinoline Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities. This guide provides a comparative analysis of the efficacy of 2-Quinolinamine, 8-ethyl- and other quinoline derivatives, with a focus on their anticancer and antimicrobial properties. While specific experimental data for 2-Quinolinamine, 8-ethyl- is limited in publicly available research, this guide extrapolates its potential efficacy based on established structure-activity relationships (SAR) within the quinoline class. The information presented herein is supported by experimental data from studies on structurally similar quinoline derivatives.

Comparative Efficacy of Quinoline Derivatives

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.[1] This section provides a comparative overview of the anticancer and antimicrobial efficacy of various quinoline derivatives, with a focus on substitutions at the 2 and 8 positions to infer the potential activity of 2-Quinolinamine, 8-ethyl-.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][3] The substitution pattern on the quinoline ring plays a critical role in determining the specific mechanism and potency of these compounds.

Table 1: Comparative Anticancer Activity of Substituted Quinoline Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50/GI50 (µM)Key Findings & Structure-Activity Relationship Insights
2-Arylquinolines HeLa, PC38.3 - 34.34C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed significant activity. Increased lipophilicity correlated with better cytotoxicity.[4]
2,4-Disubstituted Quinolines HEp-2Not specified (IC% 49.01–77.67%)N-alkylated, 2-oxoquinoline derivatives showed good cytotoxic activity.[1]
7-Substituted-8-hydroxyquinolines Leukemia-4.81 to -5.35 (log M)7-pyrrolidinomethyl, 7-morpholinomethyl, and 7-diethylaminomethyl derivatives exhibited substantial cytotoxic activity.[5]
8-hydroxy-2-quinolinecarbaldehyde Hep3B6.25Showed potent in vitro cytotoxicity and in vivo antitumor activity.[6]
Hypothetical: 2-Quinolinamine, 8-ethyl- --Based on SAR, the 2-amino group may contribute to activity. The 8-ethyl group, being a small alkyl substituent, might influence lipophilicity and thereby modulate activity. Further studies are needed for confirmation.

Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Quinoline derivatives have demonstrated significant potential as antibacterial and antifungal agents.[7][8] The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV.

Table 2: Comparative Antimicrobial Activity of Substituted Quinoline Derivatives

Compound/Derivative ClassMicrobial Strain(s)MIC (µg/mL)Key Findings & Structure-Activity Relationship Insights
Quinolinequinones (QQ1, QQ5, QQ6) S. aureus1.22Exhibited significant antibacterial activity, equal to the reference drug cefuroxime-Na.[9]
2-Alkylaminosubstituted 5,8-dimethoxy-4-methylquinolines Not specifiedNot specifiedSynthesized and evaluated for cytotoxicity, suggesting potential for antimicrobial activity.[10]
7-Substituted quinolin-8-ol derivatives Various bacterial strainsComparable or greater than nitroxolineShowed significant antibacterial activity.[11]
C-2 amine-substituted quinoxalines (structurally related) S. aureus, B. subtilis, MRSA, E. coli4 - 32Introduction of a primary or secondary amino group at the C-2 position greatly influences antibacterial potency.[12]
Hypothetical: 2-Quinolinamine, 8-ethyl- --The 2-amino group is a key pharmacophore for antimicrobial activity. The 8-ethyl substituent may enhance lipophilicity, potentially improving cell membrane penetration and overall efficacy.

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines common protocols used to assess the anticancer and antimicrobial efficacy of quinoline derivatives.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[1]

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[13]

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.

Protocol:

  • Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Antimicrobial Activity Assay

The microdilution method is a common technique to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

  • Serial Dilution: Perform serial dilutions of the quinoline derivative in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[14]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives can modulate various signaling pathways implicated in cancer progression. Understanding these pathways is crucial for targeted drug development.

PI3K/Akt/mTOR and Ras/Raf/MEK Signaling Pathways

Many quinoline-based molecules act as inhibitors of receptor tyrosine kinases (RTKs) such as c-Met, VEGFR, and EGFR.[15][16] Inhibition of these receptors disrupts downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are critical for cell proliferation, survival, and angiogenesis.[15][16]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (c-Met, VEGFR, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivatives Quinoline->RTK Inhibition

Caption: Inhibition of RTKs by quinoline derivatives disrupts downstream signaling.

Apoptosis Induction Pathway

Certain quinoline derivatives can induce apoptosis, or programmed cell death, in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_pathways Quinoline Quinoline Derivatives Intrinsic Intrinsic Pathway (Mitochondrial) Quinoline->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Quinoline->Extrinsic Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Quinoline derivatives can trigger apoptosis through multiple pathways.

Conclusion

While direct experimental evidence for the efficacy of 2-Quinolinamine, 8-ethyl- is currently lacking, the extensive research on related quinoline derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the 2-amino group is a well-established feature for both anticancer and antimicrobial activity. The 8-ethyl substituent is likely to modulate the compound's physicochemical properties, which could in turn influence its efficacy. Further synthesis and biological evaluation of 2-Quinolinamine, 8-ethyl- are warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for such future investigations.

References

Comparative Bioassay Validation of a 2-Aminoquinoline-Based nNOS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioassay results for a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor, a 7-substituted 2-aminoquinoline derivative. The data presented is based on published research and is intended to offer an objective comparison with alternative compounds, supported by detailed experimental protocols.

Data Summary: In Vitro Inhibition of NOS Isoforms

The following table summarizes the in vitro inhibitory activity of the representative 2-aminoquinoline compound and its analogues against three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The potency of these compounds is expressed as Ki values, which were calculated from the experimentally determined IC50 values.[1][2]

CompoundnNOS Ki (nM)eNOS Ki (nM)iNOS Ki (nM)eNOS/nNOS SelectivityiNOS/nNOS Selectivity
7-((3-Fluorophenethylamino)methyl)quinolin-2-amine (Compound 5) 10050001000050100
7-({[2-(3-Fluorophenyl)ethyl]amino}methyl)quinolin-2-amine (Compound 6) 301500300050100
7-{2-[(3-Fluorobenzyl)amino]ethyl}quinolin-2-amine (Compound 7) 1520001500133100
7-{2-[3-(3-Fluorophenyl)propylamino]ethyl]}quinolin-2-amine (Compound 8) 503000500060100

Experimental Protocols

The following methodologies were utilized to obtain the bioassay data presented above.

In Vitro NOS Inhibition Assay

The in vitro inhibition of purified rat nNOS, bovine eNOS, and murine iNOS was determined using established literature methods.[1][2] The activity of the enzymes was monitored by measuring the conversion of [³H]arginine to [³H]citrulline.

Materials:

  • Purified NOS isoforms (rat nNOS, bovine eNOS, murine iNOS)

  • [³H]arginine

  • Test compounds (2-aminoquinoline derivatives)

  • Reaction buffer and cofactors

Procedure:

  • The test compounds were incubated with the purified NOS isoform in the presence of [³H]arginine and necessary cofactors.

  • The enzymatic reaction was allowed to proceed for a set duration.

  • The reaction was terminated, and the amount of [³H]citrulline produced was quantified using a scintillation counter.

  • IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined from dose-response curves.

  • Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the general workflow of the described experiments.

G cluster_pathway Nitric Oxide Signaling Pathway L_Arginine L_Arginine Nitric_Oxide Nitric_Oxide L_Arginine->Nitric_Oxide NOS sGC sGC Nitric_Oxide->sGC Activates GTP_to_cGMP GTP_to_cGMP sGC->GTP_to_cGMP Converts cGMP cGMP PKG PKG cGMP->PKG Activates Cellular_Responses Cellular_Responses PKG->Cellular_Responses Inhibitor Inhibitor NOS NOS Inhibitor->NOS Inhibits

Caption: Simplified diagram of the nitric oxide signaling pathway.

G cluster_workflow In Vitro NOS Inhibition Assay Workflow start Start prepare Prepare Reagents (NOS enzyme, [3H]arginine, inhibitors) start->prepare incubate Incubate Enzyme, Substrate, and Inhibitor prepare->incubate terminate Terminate Reaction incubate->terminate quantify Quantify [3H]citrulline (Scintillation Counting) terminate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Caption: General experimental workflow for the in vitro NOS inhibition assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific cross-reactivity data for 8-ethyl-2-quinolinamine is not extensively available in the public domain. This guide therefore serves as a template for researchers, outlining the standard methodologies and data presentation for profiling a novel kinase inhibitor, using 8-ethyl-2-quinolinamine as a hypothetical example. The experimental data presented herein is illustrative and not factual.

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The quinoline scaffold is a privileged structure in this field, forming the core of numerous approved and investigational drugs. 8-Ethyl-2-quinolinamine, a representative of this class, holds potential as a kinase inhibitor. However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, off-target activity is a significant concern that can lead to toxicity or unexpected polypharmacology. A thorough cross-reactivity profile is therefore essential to ascertain the selectivity of any new chemical entity.

This guide provides an objective comparison of the hypothetical performance of 8-ethyl-2-quinolinamine against a panel of related kinase targets, supported by standardized experimental protocols and illustrative data.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of 8-ethyl-2-quinolinamine was hypothetically assessed against a panel of 15 kinases, including receptor tyrosine kinases (RTKs) and cytoplasmic kinases. The half-maximal inhibitory concentration (IC50) for each kinase was determined to quantify the compound's potency.

Table 1: Inhibitory Activity of 8-Ethyl-2-Quinolinamine against a Panel of Protein Kinases

Kinase TargetKinase FamilyIC50 (nM)
EGFR RTK 15
HER2RTK250
HER4RTK480
VEGFR2RTK1,200
PDGFRβRTK>10,000
c-RAFCMGC85
B-RAF CMGC 45
PI3KαPI3K3,500
Akt1AGC>10,000
mTORPI3K-related8,900
SRCTK650
LCKTK980
CDK2CMGC>10,000
p38αCMGC2,100
JNK1CMGC4,500

Data is hypothetical.

Table 2: Selectivity Comparison of 8-Ethyl-2-Quinolinamine with Known Kinase Inhibitors

CompoundPrimary Target(s)EGFR IC50 (nM)B-RAF IC50 (nM)c-RAF IC50 (nM)VEGFR2 IC50 (nM)
8-Ethyl-2-quinolinamine EGFR, B-RAF 15 45 85 1,200
Compound A (Hypothetical)EGFR51,5002,00050
Compound B (Hypothetical)B-RAF>10,00010150>10,000

Data is hypothetical.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard approaches in the field for assessing kinase inhibitor selectivity.

Biochemical Kinase Inhibition Assay

Principle: The inhibitory effect of 8-ethyl-2-quinolinamine on the activity of a panel of purified recombinant kinases is measured. A fluorescence-based assay is used to quantify the amount of ADP produced as a result of the kinase's phosphotransferase activity, which is inversely proportional to the inhibitory activity of the compound.

Methodology:

  • Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Kinase reactions are set up in a 384-well plate format.

    • A 5 µL mixture of recombinant kinase and a buffered solution containing cofactors is added to each well.

    • 8-Ethyl-2-quinolinamine is serially diluted in DMSO and 0.1 µL is added to the reaction wells to achieve final concentrations ranging from 0.1 nM to 30 µM. Control wells receive 0.1 µL of DMSO.

    • The reaction is initiated by adding 5 µL of a solution containing the peptide substrate and ATP at a concentration approximate to its Km for each specific kinase.

    • The reaction is allowed to proceed for 1 hour at room temperature.

    • To stop the kinase reaction and deplete the remaining ATP, 5 µL of ADP-Glo™ Reagent is added. The plate is incubated for 40 minutes at room temperature.

    • To convert the generated ADP to ATP and measure the light output, 10 µL of Kinase Detection Reagent is added. The plate is incubated for another 30 minutes at room temperature.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to the DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism or similar software.

Cellular Target Engagement Assay

Principle: To confirm that 8-ethyl-2-quinolinamine engages its intended targets within a cellular context, a NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega) can be employed. This assay measures the binding of the compound to a specific kinase target in live cells.

Methodology:

  • Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.

  • Procedure:

    • Transfected cells are harvested and resuspended in Opti-MEM.

    • A fluorescent tracer that binds to the ATP-binding pocket of the kinase is added to the cell suspension.

    • The cell suspension is dispensed into 96-well plates containing serial dilutions of 8-ethyl-2-quinolinamine.

    • The plate is incubated for 2 hours at 37°C in a CO2 incubator.

    • NanoBRET™ Nano-Glo® Substrate is added, and the plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: The BRET ratio is calculated. Competitive displacement of the tracer by 8-ethyl-2-quinolinamine results in a decrease in the BRET signal. The data is plotted as a dose-response curve to determine the cellular IC50.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified version of the EGFR and downstream RAS-RAF-MEK and PI3K-AKT signaling pathways. 8-Ethyl-2-quinolinamine, as a hypothetical inhibitor of EGFR and B-RAF, would block signal transduction at these key nodes, thereby inhibiting cell proliferation and promoting apoptosis.

EGFR_Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates BRAF B-RAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibitor 8-Ethyl-2-quinolinamine Inhibitor->EGFR Inhibitor->BRAF

EGFR and RAF Signaling Inhibition
Experimental Workflow Diagram

The diagram below outlines the logical workflow for the comprehensive cross-reactivity profiling of a novel kinase inhibitor like 8-ethyl-2-quinolinamine.

Experimental_Workflow Start Start: Novel Compound (8-Ethyl-2-quinolinamine) PrimaryScreen Primary Biochemical Screen (e.g., ADP-Glo™) Start->PrimaryScreen DataAnalysis1 Determine IC50 Values Identify Primary Target(s) PrimaryScreen->DataAnalysis1 SelectivityPanel Broad Kinase Selectivity Panel (e.g., 100+ Kinases) DataAnalysis1->SelectivityPanel Hits DataAnalysis2 Generate Selectivity Profile Identify Off-Targets SelectivityPanel->DataAnalysis2 CellularAssay Cellular Target Engagement (e.g., NanoBRET™) DataAnalysis2->CellularAssay Potent Hits DataAnalysis3 Confirm On- and Off-Target Binding in Live Cells CellularAssay->DataAnalysis3 End End: Comprehensive Cross-Reactivity Profile DataAnalysis3->End

Kinase Inhibitor Profiling Workflow

Head-to-head comparison of 2-Quinolinamine, 8-ethyl- and established inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between 2-Quinolinamine, 8-ethyl- and established inhibitors cannot be provided at this time due to a lack of publicly available scientific literature and experimental data for the specified compound, "2-Quinolinamine, 8-ethyl-".

Extensive searches for this specific chemical entity did not yield information regarding its biological target, mechanism of action, or any performance data from inhibitory assays. Research articles and experimental data are available for various other derivatives of 2-quinolinamine and 8-quinolinamine, but these compounds possess different substitution patterns and, therefore, different biological activities.

For a head-to-head comparison guide to be generated, the following information would be essential:

  • Biological Target: Identification of the specific enzyme, receptor, or pathway that 2-Quinolinamine, 8-ethyl- is designed to inhibit.

  • Quantitative Data: Experimental results such as IC50, Ki, or other potency and efficacy metrics.

  • Established Inhibitors: Knowledge of well-characterized inhibitors of the same biological target for a comparative analysis.

  • Experimental Protocols: Detailed methodologies of the experiments conducted to allow for a fair and objective comparison.

Without this foundational information, it is not possible to create the requested data tables, signaling pathway diagrams, or experimental workflow visualizations.

Researchers and scientists interested in the biological activity of quinoline derivatives are encouraged to consult the existing literature on related compounds, which have shown activity in various areas, including but not limited to:

  • Antimalarial Agents: Certain 8-aminoquinolines are known for their antimalarial properties.

  • Anticancer Therapeutics: Various quinoline-based compounds have been investigated for their potential as anticancer drugs.

  • Neurodegenerative Disease Modulators: Some quinoline derivatives have been explored for their effects on pathways related to neurodegenerative disorders.

Should data for "2-Quinolinamine, 8-ethyl-" become available in the future, a comprehensive comparison guide could be developed.

A Comparative Guide to the Structure-Activity Relationship of 2-Quinolinamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-quinolinamine analogs, with a particular focus on the influence of substitution at the 8-position. Due to a lack of specific studies on 8-ethyl-2-quinolinamine analogs in the available literature, this guide extrapolates the potential SAR of this specific substitution pattern by comparing it with the established SAR of other 8-substituted quinolines and related 2-aminoquinoline derivatives. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 2-Quinolinamine Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The 2-aminoquinoline moiety, in particular, is a key pharmacophore that has been extensively studied. The nitrogen atom in the quinoline ring and the amino group at the 2-position are crucial for interactions with various biological targets. The overall activity of these compounds can be finely tuned by substitutions on the quinoline ring system.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-quinolinamine derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. Below is a comparative analysis based on available data for different substitution patterns.

2.1. SAR of 2-Aminoquinoline Derivatives

The amino group at the 2-position is a key determinant of activity. Modifications at this position, or on the quinoline ring, can drastically alter the biological effects.

2.2. Influence of Substituents at the 8-Position

The 8-position of the quinoline ring is a critical site for substitution, often impacting the compound's pharmacokinetic and pharmacodynamic properties. While direct data on 8-ethyl analogs of 2-quinolinamine is scarce, we can infer potential effects by examining related structures.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound/Analog ClassCancer Cell LineIC50 (µM)Key SAR Observations
5-Aryl-8-aminoquinolinesP. falciparum (antimalarial)0.005 - 0.0085-aryl substitution enhances antimalarial potency.[1]
Dimeric 2,3-disubstituted quinolinesPA1/MCF-7Mild activityDimeric analogs show enhanced solubility and cellular penetration.[2]
N-alkylated, 2-oxoquinolinesHEp-249.01-77.67% inhibitionN-alkylation contributes to cytotoxic activity.[2]
2-alkyl-5,7-dichloro-8-hydroxyquinoline (iso-propyl)Dengue Virus3.03Alkyl substitution at the 2-position influences antiviral activity.[3]
2-alkyl-5,7-dichloro-8-hydroxyquinoline (iso-butyl)Dengue Virus0.49Increased alkyl chain length at the 2-position improved antiviral activity.[3]

2.3. Inferred SAR of 8-Ethyl-2-Quinolinamine Analogs

Based on the general principles of SAR for quinoline derivatives, the introduction of an 8-ethyl group to the 2-quinolinamine scaffold is likely to have the following effects:

  • Increased Lipophilicity: The ethyl group will increase the lipophilicity of the molecule. This could enhance membrane permeability and cellular uptake, potentially leading to increased potency.

  • Steric Effects: The ethyl group may introduce steric hindrance that could either enhance or decrease binding to a biological target, depending on the size and shape of the binding pocket.

  • Electronic Effects: As an electron-donating group, the ethyl substituent may modulate the electronic properties of the quinoline ring, which could influence target interactions.

Alternative Scaffolds for Comparison:

  • 8-Hydroxyquinolines: These compounds are well-known metal chelators, and their biological activity is often linked to this property. An 8-ethyl group would lack this chelating ability, suggesting a different mechanism of action.

  • 8-Aminoquinolines: The 8-amino group can act as a hydrogen bond donor. An 8-ethyl group cannot, indicating a different binding mode.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.

3.1. MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Preparation: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[4][5]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] The amount of formazan produced is proportional to the number of viable cells.

3.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[8][9]

  • Inoculation: Inoculate each well with the microbial suspension.[7][8]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7][9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Visualizations

4.1. Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction & Measurement plate_cells Plate cells in 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds incubate_exposure Incubate for exposure period add_compounds->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 1-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

4.2. Signaling Pathway: PI3K/Akt/mTOR Inhibition by Aminoquinolines

Aminoquinolines have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[10]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Aminoquinoline 2-Aminoquinoline Analog Aminoquinoline->PI3K Inhibits Aminoquinoline->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminoquinoline analogs.

References

A Comparative Guide to Validating Protein-Ligand Interactions: A Case Study with 2-Quinolinamine, 8-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key biophysical techniques for validating the binding affinity of a small molecule, exemplified by 2-Quinolinamine, 8-ethyl-, to its target protein. Given that many quinoline derivatives are known to target protein kinases, this guide will use a hypothetical receptor tyrosine kinase (RTK) as the target protein to illustrate the experimental methodologies.

The following sections detail the protocols for three widely used techniques for quantifying protein-ligand interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each method's principles, data output, and experimental workflow are presented to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Data Comparison

The choice of method for determining binding affinity can depend on the specific requirements of the study, including the nature of the interacting molecules, the desired throughput, and the type of thermodynamic data needed. The following table summarizes the key quantitative outputs for each technique.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Binding Affinity (KD) Yes (from kinetics or equilibrium)Yes (direct measurement)Yes (from competition assay)
Kinetic Rate Constants (ka, kd) YesNoNo
Stoichiometry (n) Can be inferredYes (direct measurement)Can be inferred
Enthalpy (ΔH) NoYes (direct measurement)No
Entropy (ΔS) NoYes (calculated)No
Labeling Requirement Ligand or protein is immobilizedNoneFluorescent label on a competitor ligand

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (in this case, 2-Quinolinamine, 8-ethyl-) to a ligand (the target protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.[1][2][3][4]

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of 2-Quinolinamine, 8-ethyl- in a suitable running buffer.

    • Inject the analyte solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in response units (RU) to observe the association phase.

    • After the association phase, flow running buffer without the analyte to monitor the dissociation phase.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution.[5][6][7][8][9] This technique provides a complete thermodynamic profile of the interaction.

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the 2-Quinolinamine, 8-ethyl- in the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and the small molecule.

    • Typically, the protein solution is placed in the sample cell and the small molecule solution is loaded into the injection syringe.

  • Titration:

    • Perform an initial small injection to allow for equilibration.

    • Carry out a series of small, sequential injections of the small molecule into the protein solution.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the ligand to the protein.

    • The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

3. Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10][11][12][13][14] In a competition assay format, the binding of an unlabeled small molecule (2-Quinolinamine, 8-ethyl-) displaces a fluorescently labeled ligand from the target protein.

  • Assay Setup:

    • A fluorescently labeled ligand (tracer) that is known to bind to the target protein is required.

    • In a multi-well plate, add a fixed concentration of the target protein and the fluorescent tracer.

    • Add a serial dilution of the unlabeled competitor, 2-Quinolinamine, 8-ethyl-.

  • Measurement:

    • The plate is excited with polarized light, and the emitted light is measured in both the parallel and perpendicular planes relative to the excitation plane.

    • The fluorescence polarization (mP) is calculated from these measurements.

  • Data Analysis:

    • As the concentration of the unlabeled competitor increases, it displaces the fluorescent tracer, leading to a decrease in the measured fluorescence polarization.

    • The data is plotted as mP versus the logarithm of the competitor concentration, and the IC50 value is determined. The binding affinity (KD) of the competitor can then be calculated from the IC50.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involving a receptor tyrosine kinase.

experimental_workflow cluster_prep Sample Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis cluster_validation Validation prep_protein Purify Target Protein spr Surface Plasmon Resonance (SPR) prep_protein->spr itc Isothermal Titration Calorimetry (ITC) prep_protein->itc fp Fluorescence Polarization (FP) prep_protein->fp prep_ligand Synthesize/Acquire 2-Quinolinamine, 8-ethyl- prep_ligand->spr prep_ligand->itc prep_ligand->fp kinetics Kinetics (ka, kd) spr->kinetics thermo Thermodynamics (KD, ΔH, ΔS) itc->thermo affinity Binding Affinity (KD) fp->affinity validation Validate Biological Activity kinetics->validation thermo->validation affinity->validation

Caption: Experimental workflow for validating binding affinity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) rtk->rtk Dimerization & Autophosphorylation grb2 GRB2 rtk->grb2 Recruits ligand Growth Factor ligand->rtk Binds sos SOS grb2->sos ras RAS sos->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription Translocates & Activates inhibitor 2-Quinolinamine, 8-ethyl- inhibitor->rtk Inhibits

Caption: A potential signaling pathway for a receptor tyrosine kinase.

References

Independent Verification of the Synthesis of 2-Quinolinamine, 8-ethyl-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies are proposed for the synthesis of 2-Quinolinamine, 8-ethyl-. Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Table 1: Comparison of Proposed Synthetic Routes

FeatureRoute 1: Classical Quinoline Synthesis & Subsequent AminationRoute 2: Friedländer AnnulationRoute 3: Direct 2-Aminoquinoline Synthesis
Starting Materials 2-Ethylaniline, Glycerol or α,β-Unsaturated Carbonyl Compound2-Amino-3-ethylbenzaldehyde, α-Methylene Ketone/Nitrile2-Ethylaniline, Acrylonitrile derivatives
Key Reactions Skraup or Doebner-von Miller Reaction, Chlorination, Nucleophilic Aromatic SubstitutionFriedländer SynthesisMetal-catalyzed Cyclization/Amination
Estimated Overall Yield ModerateModerate to High (if starting materials are accessible)Variable (method dependent)
Feasibility & Scalability High, uses well-established and scalable reactions.Moderate, dependent on the multi-step synthesis of the substituted benzaldehyde.Moderate, may require specialized catalysts and optimization.
Primary Challenge Multi-step nature and potentially harsh conditions of the initial cyclization.Synthesis and availability of the 2-amino-3-ethylbenzaldehyde precursor.Identification of a suitable catalyst and reaction conditions for this specific substitution pattern.

Detailed Experimental Protocols

The following protocols are based on analogous procedures found in the chemical literature and are adapted for the synthesis of 2-Quinolinamine, 8-ethyl-.

Route 1: Skraup/Doebner-von Miller Synthesis followed by Amination

This versatile, multi-step approach first builds the 8-ethylquinoline core, which is subsequently functionalized.

Step 1: Synthesis of 8-Ethylquinoline

Two classical methods are applicable here:

  • Method A: Skraup Reaction The Skraup synthesis is a well-established, one-pot method for generating quinolines.[1][2][3]

    • Reaction Protocol: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 2-ethylaniline, glycerol, and a mild oxidizing agent such as nitrobenzene or arsenic acid.[1] Ferrous sulfate can be added to moderate the reaction.[1] The mixture is heated, and the resulting 8-ethylquinoline is purified by steam distillation followed by fractional distillation.

  • Method B: Doebner-von Miller Reaction A modification of the Skraup synthesis, the Doebner-von Miller reaction, often provides better control and versatility.[4][5]

    • Reaction Protocol: 2-Ethylaniline is reacted with an α,β-unsaturated carbonyl compound, such as acrolein (which can be generated in situ from glycerol), in the presence of a Brønsted or Lewis acid catalyst (e.g., HCl or ZnCl₂). The reaction is typically run at elevated temperatures, and the product is isolated and purified by distillation.

Step 2: Synthesis of 2-Chloro-8-ethylquinoline

To facilitate the introduction of the amino group, the 2-position of the quinoline ring is first activated by chlorination.

  • Reaction Protocol: 8-Ethylquinoline is first converted to 8-ethylquinolin-2(1H)-one, for example, by oxidation. The resulting quinolinone is then refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃) until the reaction is complete (monitored by TLC). The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The precipitated 2-chloro-8-ethylquinoline is filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol.

Step 3: Amination of 2-Chloro-8-ethylquinoline

The final step involves the nucleophilic substitution of the chloride with an amino group.

  • Reaction Protocol: 2-Chloro-8-ethylquinoline is heated with a source of ammonia, such as a saturated solution of ammonia in ethanol, in a sealed pressure vessel. Alternatively, modern cross-coupling methods using a palladium or copper catalyst with an appropriate amine source (e.g., benzophenone imine followed by hydrolysis) can be employed under milder conditions to afford 2-Quinolinamine, 8-ethyl-.[6] Purification is typically achieved by column chromatography or recrystallization.

Route 2: Friedländer Synthesis

The Friedländer synthesis offers a more direct approach to the quinoline core, provided the necessary starting materials are accessible.[7][8]

  • Reaction Protocol: This route would involve the condensation of a 2-amino-3-ethylbenzaldehyde with a compound containing an α-methylene group, such as acetaldehyde or an activated acetonitrile derivative, in the presence of a base or acid catalyst.[7][8] A significant challenge is the synthesis of the 2-amino-3-ethylbenzaldehyde starting material, which would likely involve a multi-step sequence beginning from a commercially available substituted toluene or aniline. Once obtained, the Friedländer condensation would be carried out by heating the reactants in a suitable solvent like ethanol with a catalytic amount of base (e.g., NaOH or piperidine).

Route 3: Direct Synthesis of the 2-Aminoquinoline Moiety

Modern synthetic methods may allow for a more convergent synthesis.

  • Conceptual Protocol: This approach would involve the reaction of 2-ethylaniline with a three-carbon synthon that already contains the nitrogen functionality for the 2-amino group. For example, a transition-metal-catalyzed reaction of 2-ethylaniline with a suitably substituted acrylonitrile derivative could potentially lead to the desired product in a single step. This route is the most speculative and would require significant experimental investigation to identify a suitable catalytic system and reaction conditions.

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the proposed synthetic routes.

route1 start 2-Ethylaniline step1 8-Ethylquinoline start->step1 Skraup or Doebner-von Miller step2 2-Chloro-8-ethylquinoline step1->step2 1. Oxidation 2. Chlorination end 2-Quinolinamine, 8-ethyl- step2->end Amination

Caption: Route 1: Stepwise construction and functionalization.

route2 start 2-Amino-3-ethylbenzaldehyde end 2-Quinolinamine, 8-ethyl- start->end Friedländer Synthesis reagent + α-Methylene Component reagent->end

Caption: Route 2: Convergent Friedländer approach.

route3 start 2-Ethylaniline end 2-Quinolinamine, 8-ethyl- start->end Direct Cyclization/ Amination reagent + C3N Synthon reagent->end

Caption: Route 3: Conceptual direct synthesis pathway.

References

Safety Operating Guide

Safe Disposal of 2-Quinolinamine, 8-ethyl-: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Quinolinamine, 8-ethyl-. The following procedures are based on established safety protocols for related quinolinamine compounds and general best practices for laboratory chemical waste management. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

I. Hazard Assessment and Safety Information

Key Hazards:

  • Toxicity: Assumed to be toxic if swallowed, and harmful in contact with skin or if inhaled.[1][2][3]

  • Irritation: May cause skin and serious eye irritation.[1][2][3]

  • Mutagenicity and Carcinogenicity: Some quinoline derivatives are suspected of causing genetic defects and may cause cancer.[2][3]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. Always inspect PPE for integrity before use.

Protection Type Specific Equipment Standard
Eye and Face Safety glasses with side-shields or goggles; face shield if splashing is a risk.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use and dispose of properly.EN 374
Body Laboratory coat, long-sleeved. Consider impervious clothing if significant contact is possible.---
Respiratory Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA or EN 149 approved respirator.OSHA 29 CFR 1910.134 or EN 149

II. Spill and Exposure Procedures

Immediate and correct response to spills or exposures is critical.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation. Avoid breathing dust or vapors.[4]

  • Control and Contain: For small spills, use an absorbent material to contain the substance. Prevent entry into drains and waterways.[2][4]

  • Clean-up: Carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

III. Disposal Protocol

Disposal of 2-Quinolinamine, 8-ethyl- must be handled as hazardous waste. Do not dispose of this chemical in regular trash or down the drain.[4][5]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste 2-Quinolinamine, 8-ethyl- and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly sealed hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "2-Quinolinamine, 8-ethyl-".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[5]

    • Keep the container tightly closed.[1][4][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Alternatively, arrange for disposal through a licensed and approved waste disposal company.[1][4][5]

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's and local regulations.

IV. Experimental Workflow and Disposal Pathway

The following diagram illustrates the lifecycle of 2-Quinolinamine, 8-ethyl- within a laboratory setting, from receipt to final disposal.

G cluster_lab Laboratory Operations cluster_waste Waste Management receive Receive & Log Chemical store Store in Designated Cabinet receive->store handle Handle in Fume Hood with PPE store->handle experiment Use in Experiment handle->experiment waste_gen Generate Waste experiment->waste_gen collect_waste Collect in Labeled Hazardous Waste Container waste_gen->collect_waste store_waste Store Waste in Secondary Containment Area collect_waste->store_waste schedule_pickup Schedule EHS Pickup store_waste->schedule_pickup disposal Licensed Waste Disposal Facility schedule_pickup->disposal

Caption: Workflow for the safe handling and disposal of 2-Quinolinamine, 8-ethyl-.

References

Essential Safety and Operational Guide for Handling 2-Quinolinamine, 8-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling of 2-Quinolinamine, 8-ethyl-. The following procedures are based on the safety data for the parent compound, 2-Quinolinamine, and related aromatic amines. All personnel must be thoroughly trained on these procedures before working with this compound.

Hazard Identification and Risk Assessment

2-Quinolinamine and its derivatives are classified as hazardous chemicals.[1] A thorough risk assessment should be conducted before any handling.

Summary of Potential Hazards:

HazardDescription
Acute Toxicity (Oral) Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye damage.[2]
Respiratory Irritation May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.[3][4]

PPE CategorySpecifications
Eye and Face Protection Chemical safety goggles or a full-face shield are required.[1][4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) must be worn.[4][6] Inspect gloves for integrity before each use.
Body Protection A lab coat or chemical-resistant apron is required. For larger quantities, chemical-resistant clothing may be necessary.[4]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.[1] If dusts are generated, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[1]
Handling and Storage Procedures

Proper handling and storage are critical to prevent contamination and accidental exposure.

Handling:

  • Work in a designated, well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[7]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

Storage:

  • Store in a tightly closed, suitable container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Store in a locked cabinet or area accessible only to authorized personnel.[1][8]

Emergency Procedures

Immediate and appropriate response to an emergency is crucial.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
Spill Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][8] For large spills, contain the spill and contact emergency services.
Disposal Plan

All waste must be handled as hazardous waste and disposed of according to local, state, and federal regulations.

  • Chemical Waste: Collect waste in a designated, labeled, and sealed container.[1][7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Operational Workflow

The following diagram outlines the logical steps for safely handling 2-Quinolinamine, 8-ethyl-.

Safe Handling Workflow for 2-Quinolinamine, 8-ethyl- cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Proceed if safe Work in Fume Hood Work in Fume Hood Gather PPE->Work in Fume Hood Weighing and Transfer Weighing and Transfer Work in Fume Hood->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Spill Spill Weighing and Transfer->Spill Decontaminate Work Area Decontaminate Work Area Reaction Setup->Decontaminate Work Area Exposure Exposure Reaction Setup->Exposure Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Emergency Procedures Emergency Procedures Spill->Emergency Procedures Exposure->Emergency Procedures

Caption: Workflow for handling 2-Quinolinamine, 8-ethyl-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.